molecular formula C7H6ClI B1581119 1-(Chloromethyl)-2-iodobenzene CAS No. 59473-45-9

1-(Chloromethyl)-2-iodobenzene

Cat. No.: B1581119
CAS No.: 59473-45-9
M. Wt: 252.48 g/mol
InChI Key: FTMNWZHKQGKKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-2-iodobenzene ( 59473-45-9), also known as 2-Iodobenzyl chloride, is a versatile bireactive aryl halide building block with the molecular formula C₇H₆ClI and a molecular weight of 252.48 g/mol . This compound is characterized as a white to light yellow powder or lump with a melting point of 29-31 °C . Its structure, which features both a reactive benzyl chloride and an adjacent iodine atom on the aromatic ring, makes it an exceptionally valuable intermediate in metal-catalyzed cross-coupling reactions and synthetic organic chemistry. In research applications, this compound is primarily used as a key precursor in the synthesis of various complex molecules. Its primary value lies in its use for the construction of pincer ligands in palladium chemistry and its role in iterative double cyclization reactions via the SRN1 mechanism . Furthermore, it serves as a critical starting material in the visible light-mediated synthesis of 6H-benzo[c]chromenes and in radical translocation reactions across amides, highlighting its utility in modern, transition-metal-free methodologies . Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Handle with extreme care, as it is a hazardous substance that causes severe skin burns and eye damage . It must be stored in a refrigerated environment (0-10°C) in its original container .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMNWZHKQGKKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208177
Record name 1-(Chloromethyl)-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59473-45-9
Record name 2-Iodobenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59473-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-2-iodobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059473459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloromethyl)-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-2-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(CHLOROMETHYL)-2-IODOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J618WT46OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Chloromethyl)-2-iodobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(chloromethyl)-2-iodobenzene (also known as 2-iodobenzyl chloride), a versatile bifunctional reagent crucial for synthetic chemistry and drug development. This document will delve into its fundamental properties, provide detailed, field-proven synthetic protocols, explore its unique reactivity, and present a practical application in cross-coupling reactions, a cornerstone of modern pharmaceutical research.

Core Molecular Attributes

This compound is a halogenated aromatic hydrocarbon whose utility is derived from the orthogonal reactivity of its two distinct halogen-containing functional groups. The benzylic chloride offers a site for nucleophilic attack, while the aryl iodide is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for sequential, chemoselective modifications, making it a valuable building block for complex molecular architectures.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₆ClI--INVALID-LINK--[1]
Molecular Weight 252.48 g/mol --INVALID-LINK--[1]
CAS Number 59473-45-9--INVALID-LINK--[1]
Appearance White to light yellow powder or lump--INVALID-LINK--[2]
Melting Point 29-31 °C--INVALID-LINK--[2]
Boiling Point 147-149 °C at 32 mmHg--INVALID-LINK--[2]
¹H NMR (CDCl₃) δ (ppm): 7.84 (d, 1H), 7.46 (d, 1H), 7.34 (t, 1H), 6.99 (t, 1H), 4.66 (s, 2H)--INVALID-LINK--
¹³C NMR (CDCl₃, Predicted) δ (ppm): ~140 (C-I), ~140 (C-CH₂Cl), ~130, ~129, ~129, ~100, ~51 (CH₂Cl)Inferred from analogous structures

Synthesis of this compound: A Multi-Step Approach

A reliable and scalable synthesis of this compound is paramount for its application in research. The following three-step procedure, starting from readily available anthranilic acid, provides a comprehensive pathway to the target molecule.

Synthesis_Workflow cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination A Anthranilic Acid B Diazonium Salt A->B NaNO₂, HCl 0-5 °C C 2-Iodobenzoic Acid B->C KI D 2-Iodobenzyl Alcohol C->D BH₃·SMe₂ THF E This compound D->E SOCl₂ THF

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 2-Iodobenzoic Acid

The synthesis begins with a classic Sandmeyer reaction, converting the amino group of anthranilic acid into an iodide via a diazonium salt intermediate.[3][4]

Materials:

  • Anthranilic acid (10.0 g)

  • Concentrated Hydrochloric Acid (25 mL)

  • Sodium Nitrite (NaNO₂) (5.3 g)

  • Potassium Iodide (KI) (12.5 g)

  • Deionized water

  • Ice

Procedure:

  • In a 500 mL beaker, suspend 10.0 g of anthranilic acid in 100 mL of water and add 25 mL of concentrated hydrochloric acid. Stir until the solid dissolves.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve 5.3 g of sodium nitrite in 20 mL of water and cool the solution.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred anthranilic acid solution, ensuring the temperature remains between 0 and 5 °C.

  • After the addition is complete, stir for an additional 15 minutes at 0-5 °C.

  • In a 1 L beaker, dissolve 12.5 g of potassium iodide in 50 mL of water.

  • Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will occur.

  • After the gas evolution subsides, allow the mixture to warm to room temperature and then heat it on a steam bath for 30 minutes.

  • Cool the mixture in an ice bath. Collect the crude 2-iodobenzoic acid by vacuum filtration and wash with cold water. The product can be purified by recrystallization from an ethanol/water mixture.

Experimental Protocol 2: Synthesis of 2-Iodobenzyl Alcohol

The carboxylic acid is then reduced to the corresponding primary alcohol using a borane reagent. The borane-dimethyl sulfide complex is a convenient and effective choice for this transformation.[5]

Materials:

  • 2-Iodobenzoic acid (4.15 g, 16.8 mmol)

  • Borane-dimethyl sulfide complex (1.90 mL, 20.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (16 mL)

  • Phosphate buffer (pH 7)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-iodobenzoic acid in anhydrous THF (16 mL) in a flame-dried flask under an inert atmosphere, slowly add the borane-dimethyl sulfide complex at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Quench the reaction by the careful addition of phosphate buffer (pH 7).

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 2-iodobenzyl alcohol as a white solid, which is typically of sufficient purity for the next step.[5]

Experimental Protocol 3: Synthesis of this compound

The final step is the conversion of the benzylic alcohol to the corresponding chloride using thionyl chloride. This is a standard and high-yielding transformation.

Materials:

  • 2-Iodobenzyl alcohol (1.17 g, 5 mmol)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-iodobenzyl alcohol in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add an excess of thionyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent by vacuum concentration to yield this compound. The product can be purified by silica gel chromatography if necessary.

The Dichotomous Reactivity: A Synthetic Chemist's Playground

The synthetic power of this compound lies in the differential reactivity of its two key functional groups. This allows for a programmed approach to building molecular complexity.

Reactivity_Diagram cluster_nucleophilic Nucleophilic Substitution at C(sp³)-Cl cluster_coupling Cross-Coupling at C(sp²)-I Start This compound Node_Nuc Benzylic Carbocation-like Transition State Start->Node_Nuc Nu⁻ (e.g., RO⁻, R₂NH) Node_Pd Oxidative Addition of Pd(0) Start->Node_Pd Pd(0) Catalyst (e.g., Suzuki, Sonogashira) Prod_Nuc Product A (e.g., Ether, Amine, Thioether) Node_Nuc->Prod_Nuc Prod_Couple Product B (e.g., Biaryl, Arylalkyne) Node_Pd->Prod_Couple

Caption: Dual reactivity pathways of this compound.

  • Nucleophilic Substitution: The chloromethyl group is a benzylic halide, making it highly susceptible to nucleophilic substitution (SN1 or SN2 type reactions). The adjacent benzene ring stabilizes the developing positive charge in the transition state. This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding substituted benzyl derivatives.

  • Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive towards oxidative addition with low-valent transition metals (like Palladium(0)) than a carbon-chlorine bond on an aromatic ring. This makes the iodo-position the prime site for popular cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, which are instrumental in forming new carbon-carbon bonds.

Application in Drug Development: A Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is a pillar of medicinal chemistry for its ability to form biaryl structures, a common motif in pharmaceuticals. The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Experimental Protocol 4: Synthesis of a 2-(Chloromethyl)-biphenyl Derivative

Materials:

  • This compound (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃) (2 mmol)

  • A suitable solvent system (e.g., Toluene/Water, DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and the base (2 mmol).

  • Add the solvent system (e.g., 3 mL of toluene and 0.3 mL of water).

  • Seal the tube and place it in a preheated oil bath at an appropriate temperature (e.g., 80-100 °C).

  • Stir the reaction mixture for the required time (typically 2-12 hours), monitoring completion by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-(chloromethyl)-biphenyl derivative.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335).[1]

  • Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust or mists. Use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a powerful and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its dichotomous reactivity allows for selective and sequential functionalization, enabling the efficient construction of complex molecular scaffolds. The synthetic and application protocols provided in this guide offer a robust foundation for researchers and scientists to effectively utilize this reagent in their work. As with all chemical procedures, adherence to strict safety protocols is essential.

References

Spectroscopic Data for 1-(Chloromethyl)-2-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Chloromethyl)-2-iodobenzene is a halogenated aromatic compound of significant interest in organic synthesis, serving as a versatile building block for the introduction of the 2-iodobenzyl moiety in the development of novel pharmaceutical agents and complex organic molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the characterization and identification of this compound.

The structural integrity and purity of starting materials are critical in chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the structure and purity of chemical compounds. This guide will delve into the theoretical basis for the observed spectroscopic data and provide practical, field-proven insights into the interpretation of the spectra.

Molecular Structure and Properties

This compound possesses the chemical formula C₇H₆ClI and a molecular weight of approximately 252.48 g/mol .[1] Its structure consists of a benzene ring substituted with a chloromethyl group and an iodine atom at adjacent positions (ortho-substitution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the benzylic protons of the chloromethyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube to a final volume of about 0.6 mL. Ensure the sample is free of particulate matter.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature using a standard proton pulse program. Typically, a sufficient signal-to-noise ratio is achieved with 16 to 64 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals for the aromatic and chloromethyl protons. A representative dataset from a 400 MHz spectrometer shows the following key features:[2]

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.87Doublet of doublets (dd)J = 7.9, 0.91HAromatic H
7.49Doublet of doublets (dd)J = 7.6, 1.61HAromatic H
7.33Multiplet (m)-1HAromatic H
7.20Multiplet (m)-1HAromatic H
4.71Singlet (s)-2H-CH₂Cl
  • Aromatic Region (7.20-7.87 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern, leading to a complex multiplet pattern in this region. The downfield shift of these protons is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the halogen substituents.

  • Benzylic Protons (4.71 ppm): The two protons of the chloromethyl group appear as a sharp singlet. Their chemical shift is significantly downfield from typical aliphatic protons due to the deshielding effects of the adjacent chlorine atom and the aromatic ring. The singlet multiplicity indicates no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition: Use a standard carbon pulse program with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (hundreds to thousands) is typically necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Key Insights

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.[2]

Chemical Shift (δ, ppm) Assignment
136.78Aromatic C
133.26Aromatic C
131.02Aromatic C
130.20Aromatic C
127.99Aromatic C
124.25Aromatic C
46.30-CH₂Cl
  • Aromatic Carbons (124.25-136.78 ppm): The six aromatic carbons resonate in the typical downfield region for sp²-hybridized carbons. The specific chemical shifts are influenced by the electronic effects of the iodine and chloromethyl substituents. The carbon bearing the iodine atom (C-I) and the carbon bearing the chloromethyl group (C-CH₂Cl) will have distinct chemical shifts from the other four aromatic carbons.

  • Aliphatic Carbon (46.30 ppm): The carbon of the chloromethyl group appears in the aliphatic region, shifted downfield due to the attachment of the electronegative chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: As this compound is a solid at room temperature, it can be analyzed as a KBr pellet or a mull. Alternatively, a spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., CCl₄) using a liquid cell, or as a thin film on a salt plate if melted. For Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument Setup: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure solvent/KBr) should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Key Insights

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3060C-H stretch (aromatic)Medium
~2960, ~2870C-H stretch (aliphatic, -CH₂Cl)Medium
~1580, ~1470, ~1440C=C stretch (aromatic ring)Medium-Strong
~1270C-H in-plane bend (aromatic)Medium
~750C-H out-of-plane bend (ortho-disubstituted)Strong
~680C-Cl stretchStrong
~530C-I stretchMedium
  • C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring. The bands just below 3000 cm⁻¹ are due to the C-H stretching of the chloromethyl group.

  • Aromatic C=C Stretching: The absorptions in the 1600-1400 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-H Bending: The strong absorption around 750 cm⁻¹ is a key indicator of ortho-disubstitution on a benzene ring.

  • C-Halogen Stretching: The strong band around 680 cm⁻¹ is attributed to the C-Cl stretching vibration, while the C-I stretch is expected at a lower frequency, around 530 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: GC-MS

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into a gas chromatograph (GC). The GC separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: In the mass spectrometer, the molecules are typically ionized by electron impact (EI), which involves bombarding them with a high-energy electron beam.

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Data Interpretation and Key Insights

The electron ionization mass spectrum of this compound provides valuable structural information.[3]

Table of Key Fragments:

m/z Relative Intensity Proposed Fragment Fragmentation Pathway
252/254Moderate[C₇H₆ClI]⁺˙ (M⁺˙)Molecular ion
217High[C₇H₆I]⁺Loss of Cl radical
127Low[I]⁺Iodine cation
90High[C₇H₆]⁺Loss of I and Cl radicals
89Moderate[C₇H₅]⁺Loss of a proton from [C₇H₆]⁺
  • Molecular Ion (M⁺˙): The molecular ion peak is observed at m/z 252, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An M+2 peak at m/z 254 with an intensity of about one-third of the M⁺ peak is also present, which is characteristic of a compound containing one chlorine atom.

  • Major Fragmentation Pathways: The fragmentation of this compound is initiated by the ionization of the molecule. The most prominent fragmentation pathways involve the cleavage of the carbon-halogen bonds.

    • Loss of Chlorine: A significant peak is observed at m/z 217, corresponding to the loss of a chlorine radical from the molecular ion. This fragment, the iodobenzyl cation, is relatively stable.

    • Loss of Iodine: Cleavage of the C-I bond can also occur, though it may be less favorable than the loss of the entire chloromethyl group.

    • Formation of Tropylium-like Ions: The peak at m/z 90 likely corresponds to the formation of a tropylium-like ion after the loss of both halogen substituents.

Fragmentation Workflow Diagram:

fragmentation M [C₇H₆ClI]⁺˙ m/z = 252/254 F1 [C₇H₆I]⁺ m/z = 217 M->F1 - Cl• F2 [C₇H₆]⁺ m/z = 90 M->F2 - I•, - Cl•

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups and substitution pattern, and the mass spectrum confirms the molecular weight and provides insights into the molecule's fragmentation behavior. By understanding and correctly interpreting these spectroscopic signatures, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent scientific endeavors.

References

Navigating the Nuances of 2-Iodobenzyl Chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the precise handling and storage of reactive intermediates are paramount to ensuring experimental reproducibility, safety, and the integrity of final products. 2-Iodobenzyl chloride, a versatile reagent in organic synthesis, presents a unique set of challenges and opportunities owing to its dual reactive centers: a labile benzylic chloride and an iodo-substituted aromatic ring. This in-depth technical guide, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of protocols to provide a foundational understanding of the chemical principles governing the stability of 2-iodobenzyl chloride, offering field-proven insights into its optimal storage and handling.

The Chemical Personality of 2-Iodobenzyl Chloride: A Duality of Reactivity

At its core, the stability of 2-iodobenzyl chloride is dictated by the interplay of two key structural features: the benzylic chloride moiety and the carbon-iodine bond. Understanding their individual and combined reactivity is crucial for predicting and preventing degradation.

The Benzylic Chloride: A Nexus of SN1 and SN2 Pathways

Benzylic chlorides are well-documented for their susceptibility to nucleophilic substitution reactions.[1][2] The reaction mechanism can proceed through either an SN1 or SN2 pathway, a choice governed by the nature of the nucleophile and the reaction conditions.[1][2]

  • SN1 Pathway: In the presence of weak nucleophiles and polar protic solvents, 2-iodobenzyl chloride can undergo a unimolecular dissociation to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized across the benzene ring, making this a relatively stable intermediate and facilitating the reaction.[1][3]

  • SN2 Pathway: With strong nucleophiles and polar aprotic solvents, a bimolecular nucleophilic substitution is favored.[1] The incoming nucleophile attacks the electrophilic benzylic carbon, leading to a concerted displacement of the chloride ion.

This dual reactivity means that even weak nucleophiles, such as water or alcohols, can lead to the degradation of 2-iodobenzyl chloride over time, forming 2-iodobenzyl alcohol or the corresponding ethers.

The Carbon-Iodine Bond: A Point of Potential Compromise

The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds.[4] This inherent weakness makes iodo-aromatic compounds, including 2-iodobenzyl chloride, susceptible to degradation under certain conditions. The primary degradation pathway involving the C-I bond is homolytic cleavage, which can be initiated by:

  • Light Exposure: Photolysis, particularly by UV light, can provide the energy required to break the C-I bond, leading to the formation of radical species and free iodine (I₂), often observed as a yellow or brown discoloration.[4]

  • Elevated Temperatures: Thermal energy can also induce homolytic cleavage of the C-I bond, accelerating decomposition.[4]

Unveiling the Degradation Pathways: A Proactive Approach to Stability

A thorough understanding of the potential degradation pathways of 2-iodobenzyl chloride is the foundation for establishing effective storage and handling protocols. The primary routes of degradation are hydrolysis, nucleophilic substitution by other reagents, and decomposition initiated by light or heat.

2-Iodobenzyl Chloride 2-Iodobenzyl Chloride 2-Iodobenzyl Alcohol + HCl 2-Iodobenzyl Alcohol + HCl 2-Iodobenzyl Chloride->2-Iodobenzyl Alcohol + HCl Hydrolysis Substituted Products (Ethers, Amines, etc.) Substituted Products (Ethers, Amines, etc.) 2-Iodobenzyl Chloride->Substituted Products (Ethers, Amines, etc.) Nucleophilic Substitution Radical Intermediates + I₂ Radical Intermediates + I₂ 2-Iodobenzyl Chloride->Radical Intermediates + I₂ Photolysis / Thermolysis H2O (Moisture) H2O (Moisture) H2O (Moisture)->2-Iodobenzyl Alcohol + HCl Nucleophiles (e.g., ROH, RNH2) Nucleophiles (e.g., ROH, RNH2) Nucleophiles (e.g., ROH, RNH2)->Substituted Products (Ethers, Amines, etc.) Light (hv) / Heat (Δ) Light (hv) / Heat (Δ) Light (hv) / Heat (Δ)->Radical Intermediates + I₂

Caption: Potential degradation pathways of 2-iodobenzyl chloride.

Recommended Storage and Handling Conditions: A Framework for Integrity

To mitigate the degradation pathways outlined above, a multi-faceted approach to storage and handling is essential. The following recommendations are designed to preserve the purity and reactivity of 2-iodobenzyl chloride.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Minimizes the rate of potential hydrolytic and thermal degradation.
Light Store in an amber, light-resistant container.Protects against photolytic cleavage of the carbon-iodine bond.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and minimizes contact with atmospheric moisture.
Moisture Keep container tightly sealed in a dry environment.Prevents hydrolysis of the benzylic chloride to 2-iodobenzyl alcohol.
Purity Use high-purity material and avoid contamination.Trace impurities, such as metals, can catalyze decomposition.[4]

Experimental Protocol: Stability Assessment of 2-Iodobenzyl Chloride

To empirically validate the stability of 2-iodobenzyl chloride under various conditions, a systematic study can be performed. This protocol provides a framework for such an investigation.

Objective

To assess the stability of 2-iodobenzyl chloride under stressed conditions of elevated temperature, light exposure, and humidity.

Materials
  • 2-Iodobenzyl chloride (high purity)

  • Amber and clear glass vials with inert-lined caps

  • Controlled temperature and humidity chamber

  • UV light source (e.g., 254 nm and 365 nm)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • High-purity solvents for sample preparation

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Prepare solutions of 2-iodobenzyl chloride in a suitable solvent (e.g., acetonitrile). Prepare solutions of 2-iodobenzyl chloride in a suitable solvent (e.g., acetonitrile). Aliquot into amber and clear vials. Aliquot into amber and clear vials. Prepare solutions of 2-iodobenzyl chloride in a suitable solvent (e.g., acetonitrile).->Aliquot into amber and clear vials. Control (2-8°C, dark, dry) Control (2-8°C, dark, dry) Aliquot into amber and clear vials.->Control (2-8°C, dark, dry) Group 1 Elevated Temperature (e.g., 40°C, dark) Elevated Temperature (e.g., 40°C, dark) Aliquot into amber and clear vials.->Elevated Temperature (e.g., 40°C, dark) Group 2 Light Exposure (UV and visible, ambient temp) Light Exposure (UV and visible, ambient temp) Aliquot into amber and clear vials.->Light Exposure (UV and visible, ambient temp) Group 3 High Humidity (e.g., 75% RH, ambient temp, dark) High Humidity (e.g., 75% RH, ambient temp, dark) Aliquot into amber and clear vials.->High Humidity (e.g., 75% RH, ambient temp, dark) Group 4 Analyze samples by HPLC at T=0, 1, 2, 4 weeks. Analyze samples by HPLC at T=0, 1, 2, 4 weeks. Control (2-8°C, dark, dry)->Analyze samples by HPLC at T=0, 1, 2, 4 weeks. Elevated Temperature (e.g., 40°C, dark)->Analyze samples by HPLC at T=0, 1, 2, 4 weeks. Light Exposure (UV and visible, ambient temp)->Analyze samples by HPLC at T=0, 1, 2, 4 weeks. High Humidity (e.g., 75% RH, ambient temp, dark)->Analyze samples by HPLC at T=0, 1, 2, 4 weeks. Calculate the percentage of remaining 2-iodobenzyl chloride. Calculate the percentage of remaining 2-iodobenzyl chloride. Analyze samples by HPLC at T=0, 1, 2, 4 weeks.->Calculate the percentage of remaining 2-iodobenzyl chloride. Identify and quantify major degradation products. Identify and quantify major degradation products. Calculate the percentage of remaining 2-iodobenzyl chloride.->Identify and quantify major degradation products.

Caption: Experimental workflow for assessing the stability of 2-iodobenzyl chloride.

Data Analysis and Interpretation

The primary endpoint of this study is the percentage of 2-iodobenzyl chloride remaining at each time point under the different stress conditions. A decrease in the peak area of the parent compound, coupled with the appearance of new peaks, will indicate degradation. Identification of the degradation products can be achieved by comparing their retention times with those of known standards (e.g., 2-iodobenzyl alcohol) or by using mass spectrometry (LC-MS) for structural elucidation.

Conclusion: A Proactive Stance on Stability

The stability of 2-iodobenzyl chloride is not a static property but rather a dynamic interplay of its inherent reactivity and its storage environment. By understanding the mechanistic underpinnings of its degradation pathways—namely, nucleophilic substitution at the benzylic position and cleavage of the carbon-iodine bond—researchers can proactively implement storage and handling strategies that preserve its integrity. A cool, dark, dry, and inert environment is the cornerstone of maintaining the quality of this valuable synthetic intermediate, ensuring the reliability of experimental outcomes and the safety of laboratory personnel.

References

A Senior Application Scientist's Guide to Sourcing and Utilizing 1-(Chloromethyl)-2-iodobenzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-(Chloromethyl)-2-iodobenzene (CAS No. 59473-45-9), a versatile bifunctional reagent, from the perspective of a senior application scientist. The focus is on ensuring the procurement of high-quality material and its effective implementation in synthetic workflows, particularly within the demanding context of pharmaceutical research and development. This document eschews a rigid template in favor of a logical, application-focused narrative that prioritizes scientific integrity and practical insights.

The Strategic Value of this compound in Synthesis

This compound, also known as 2-iodobenzyl chloride, is a valuable building block due to its orthogonal reactivity. The molecule possesses two distinct reactive sites: a soft electrophilic benzylic chloride and a C(sp²)-I bond amenable to a host of transition-metal-catalyzed cross-coupling reactions. This duality allows for a stepwise and controlled elaboration of molecular complexity, a highly desirable feature in the synthesis of novel chemical entities.

The primary utility of the C-I bond lies in its participation in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The general reactivity trend for aryl halides in these transformations is I > Br > Cl, making the iodo-substituent the preferred site for initial cross-coupling.[1] The chloromethyl group, being a reactive benzylic halide, is an excellent substrate for nucleophilic substitution by a wide range of heteroatom and carbon nucleophiles. This orthogonal reactivity profile enables researchers to first construct a biaryl or other complex core via the iodo group and subsequently introduce further diversity through displacement of the chloride.

cluster_reactivity Orthogonal Reactivity of this compound start This compound suzuki Suzuki-Miyaura Coupling (C-I bond) start->suzuki intermediate Biaryl Intermediate suzuki->intermediate sn2 Nucleophilic Substitution (C-Cl bond) final_product Further Functionalized Product sn2->final_product intermediate->sn2

Caption: Sequential functionalization strategy using this compound.

Sourcing High-Purity Material: A Comparative Analysis of Commercial Suppliers

The success of a synthetic campaign often hinges on the quality of the starting materials. For this compound, impurities can arise from the synthesis of the precursor, 2-iodobenzyl alcohol, or the subsequent chlorination step.[2] Common impurities may include residual starting materials, over- or under-halogenated species, and isomers.[3][4] Therefore, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is paramount.

Key Quality Control Parameters:

  • Purity (Assay): A purity of ≥98% as determined by Gas Chromatography (GC) is recommended for most applications.

  • Identity Confirmation: The structure should be confirmed by ¹H NMR and Mass Spectrometry (MS). The spectral data should be consistent with the assigned structure.

  • Appearance: The compound is typically a white to light yellow solid or powder.

Table of Commercial Suppliers:

SupplierStated PurityAnalytical MethodAvailable Quantities
TCI America >98.0%[5]GC[5]1g, 5g, 25g
Sigma-Aldrich 98%[6]Not specifiedCustom
BLD Pharm Not specifiedNot specifiedCustom
Oakwood Chemical Not specifiedNot specifiedCustom
Combi-Blocks Not specifiedNot specifiedCustom

This table is representative and researchers should always consult the supplier for the most current information and request a lot-specific CoA.

A Field-Proven Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

The ortho-substitution of this compound presents a moderate steric challenge for the oxidative addition step in the Suzuki-Miyaura catalytic cycle.[7] To overcome this, the selection of an appropriate palladium source, a sufficiently bulky and electron-rich phosphine ligand, and a suitable base is critical.

The following protocol is adapted from established methods for the Suzuki-Miyaura coupling of sterically hindered or electronically challenging aryl halides.[8]

Objective: To perform a selective Suzuki-Miyaura coupling at the C(sp²)-Br bond of 1-bromo-2-(chloromethyl)benzene, a close analogue of the title compound, demonstrating the chemoselectivity of the C-I bond over the C-Cl bond.[8]

Experimental Workflow:

cluster_protocol Suzuki-Miyaura Coupling Protocol reagents Combine Aryl Halide, Boronic Acid, Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ solvent Add Degassed Toluene and Water reagents->solvent reaction Heat at 80°C under Argon for 2h solvent->reaction workup Cool, Dilute with EtOAc, Wash with Water and Brine reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Methodology:

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add 1-bromo-2-(chloromethyl)benzene (0.30 mmol, 1.0 equiv.), the desired arylboronic acid (0.33 mmol, 1.1 equiv.), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (0.60 mmol, 2.0 equiv.).[8]

  • Solvent Addition: Add degassed toluene (1.0 mL) and water (0.1 mL) to the tube via syringe.[8]

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80°C. Stir the reaction mixture vigorously for 2 hours.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂ and PCy₃·HBF₄): The use of a bulky and electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is crucial for facilitating the oxidative addition of the sterically hindered aryl halide to the palladium center.[7] It also promotes the reductive elimination step.

  • Base (Cs₂CO₃): Cesium carbonate is a strong inorganic base that is effective in promoting the transmetalation step of the catalytic cycle. Its solubility in the aqueous phase facilitates the reaction.

  • Solvent System (Toluene/Water): The biphasic solvent system allows for the dissolution of both the organic substrates and the inorganic base, facilitating the interaction of all components in the catalytic cycle. Degassing is essential to prevent oxidation of the palladium catalyst.

Safe Handling and Storage

This compound is a corrosive and hazardous substance that requires careful handling.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its successful application in research and drug development is contingent upon the procurement of high-purity material from reputable suppliers and the implementation of well-designed synthetic protocols that account for its specific reactivity. By understanding the nuances of its chemistry and adhering to rigorous safety standards, researchers can effectively leverage this reagent to accelerate their discovery programs.

References

Purity assessment of 1-(Chloromethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Assessment of 1-(Chloromethyl)-2-iodobenzene

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity for a Bifunctional Reagent

This compound (also known as 2-Iodobenzyl chloride) is a valuable bifunctional building block in modern organic synthesis.[1] With a molecular formula of C₇H₆ClI and a molecular weight of 252.48 g/mol , its utility stems from the distinct and complementary reactivity of its two halogen substituents.[1][2] The aryl-iodide group is a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of complex carbon-carbon bonds.[1] Concurrently, the benzylic chloride provides a reactive site for nucleophilic substitution, allowing for the introduction of the 2-iodobenzyl moiety into a wide array of molecular scaffolds.[1]

Given its role as a precursor in the synthesis of pharmaceuticals and advanced materials, the purity of this compound is not merely a matter of quality control but a prerequisite for predictable reaction outcomes, acceptable yield, and the avoidance of difficult-to-remove, structurally similar impurities in the final product. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the purity of this critical reagent, ensuring the integrity of their synthetic endeavors.

Understanding the Impurity Profile: From Synthesis to Storage

A robust purity assessment strategy begins with an understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage.

1. Potential Process-Related Impurities: The synthesis of this compound often involves the chloromethylation of 2-iodotoluene or related precursors. This process can lead to several byproducts:

  • Isomeric Impurities: Incomplete regioselectivity during synthesis can result in isomers such as 1-(Chloromethyl)-3-iodobenzene and 1-(Chloromethyl)-4-iodobenzene.[3][4]

  • Starting Material Carryover: Unreacted 2-iodotoluene is a common process impurity.

  • Over-chlorination Products: Reaction conditions that are too harsh can lead to the formation of di-chlorinated species like 1,2-bis(chloromethyl)benzene or ring-chlorinated products such as 2-Chloro-1-(chloromethyl)-3-iodobenzene.[5][6]

  • Related Halogenated Compounds: Depending on the synthetic route, impurities like 1-Chloro-2-iodobenzene could also be present.[7]

2. Potential Degradation Products: The benzylic chloride moiety is susceptible to hydrolysis and oxidation, particularly if the material is exposed to moisture or air during storage.[1] Recommended storage conditions are refrigerated (0-10°C) in an inert atmosphere.

  • Hydrolysis Product: 2-Iodobenzyl alcohol is the primary product of hydrolysis.

  • Oxidation Products: Further oxidation can yield 2-Iodobenzaldehyde and, ultimately, 2-Iodobenzoic acid.[1]

  • Oligomers: Some chloromethyl compounds can undergo self-condensation or polymerization over time, forming higher molecular weight impurities.[8]

The logical workflow for purity assessment is a multi-technique approach designed to identify and quantify this diverse range of potential impurities.

G cluster_0 Purity Assessment Workflow start Sample of This compound prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC-UV (Quantitative Purity, Non-volatile Impurities) prep->hplc Orthogonal Analyses gcms GC-MS (Qualitative ID, Volatile Impurities) prep->gcms Orthogonal Analyses nmr qNMR (Structural Confirmation, Quantification) prep->nmr Orthogonal Analyses data_analysis Data Integration & Analysis hplc->data_analysis gcms->data_analysis nmr->data_analysis report Final Purity Report (Assay, Impurity Profile) data_analysis->report

Caption: High-level workflow for comprehensive purity assessment.

Chromatographic Methods: The Cornerstone of Separation

Chromatography is indispensable for separating the target compound from structurally similar impurities. Both gas and liquid chromatography serve unique and complementary roles.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the workhorse for quantitative purity analysis, often referred to as "assay." Its strength lies in its ability to separate non-volatile and thermally labile compounds, making it ideal for detecting hydrolysis and oxidation products that are unsuitable for GC analysis. A reverse-phase (RP) method is typically chosen due to the moderate polarity of the analyte and its potential impurities. UV detection is effective as the benzene ring provides a strong chromophore.

A specific reverse-phase HPLC method can be employed for the analysis of this compound.[9] This method is scalable and can be adapted for isolating impurities through preparative separation.[9]

Experimental Protocol: HPLC-UV for Assay and Impurity Profiling

  • System Preparation: Equilibrate an HPLC system equipped with a UV detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent reverse-phase column.[9]

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and water with an acid modifier (e.g., 0.1% Phosphoric Acid).[9] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1.0 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Injection: Inject 10 µL of both the standard and sample solutions.

  • Data Analysis: Calculate the assay value by comparing the peak area of the main component in the sample to that of the standard. Determine the percentage of impurities using an area percent calculation, assuming a similar response factor for closely related impurities.

Parameter Setting Rationale
Column Newcrom R1 or C18Provides good hydrophobic retention for the analyte.
Mobile Phase Acetonitrile/Water/AcidStandard for reverse-phase separation of moderately polar compounds.[9]
Detector UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the gold standard for identifying volatile and semi-volatile impurities, such as residual starting materials (2-iodotoluene) or isomeric byproducts. The high resolving power of the capillary column separates components based on their boiling points and interactions with the stationary phase. The mass spectrometer provides definitive structural information through electron ionization (EI), which generates a reproducible fragmentation pattern, or "fingerprint," for each compound. Commercial suppliers often use GC to determine purity, with typical specifications being >98.0%.

Experimental Protocol: Headspace-GC-MS for Volatile Impurity Analysis

This protocol is adapted from general methods for analyzing alkyl halides, which are potential genotoxic impurities in APIs.[10]

  • System Preparation: Equip a GC-MS system with a headspace autosampler.

  • Column: Rtx-1 (or equivalent non-polar column), 60 m x 0.25 mm I.D., 1.0 µm df.[10]

  • Carrier Gas: Helium at a constant flow.

  • Oven Program: 40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40-350.

  • Headspace Sampler:

    • Vial Equilibration: 80°C for 15 minutes.

    • Injection: 1 mL of the headspace vapor.

  • Sample Preparation: Accurately weigh ~20 mg of the this compound into a 20 mL headspace vial. Dissolve in a suitable high-boiling point solvent (e.g., DMSO). Seal the vial immediately.[10]

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). The NIST database contains a GC-MS entry for this compound, showing a top peak at m/z 217.[2]

G cluster_1 GC-MS Analysis Workflow start Sample Vialing hs Headspace Incubation (Volatiles partition into gas phase) start->hs inject Vapor Injection hs->inject sep GC Separation (Based on boiling point) inject->sep ion EI Ionization & Fragmentation sep->ion ms Mass Analysis (m/z measurement) ion->ms lib Library Search & Identification ms->lib

Caption: Step-by-step workflow for GC-MS impurity identification.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques provide orthogonal information to chromatography, confirming the identity of the main component and helping to elucidate the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the electronic environment and connectivity of protons. For purity assessment, its quantitative nature (qNMR) is invaluable. By integrating the signals of the analyte against a certified internal standard of known concentration, a highly accurate assay can be determined without the need for a specific reference standard of the analyte itself. ¹³C NMR provides information on the carbon skeleton.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic protons: Multiplets in the range of δ 7.0-8.0 ppm.

    • Benzylic protons (-CH₂Cl): A characteristic singlet around δ 4.5-5.0 ppm.[2]

  • ¹³C NMR:

    • Aromatic carbons: Signals between δ 125-145 ppm.

    • Benzylic carbon (-CH₂Cl): A signal around δ 45 ppm.

    • Carbon bearing Iodine (C-I): A signal at lower field, often around δ 95-100 ppm.[2]

Protocol: Quantitative ¹H NMR (qNMR) for Assay

  • Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.

  • Sample Preparation: Accurately weigh the this compound sample into the same NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1 ≥ 5x the longest T₁) to allow for full magnetization recovery.

  • Data Processing: Carefully phase and baseline the spectrum.

  • Integration: Integrate a well-resolved signal from the analyte (e.g., the -CH₂Cl singlet) and a signal from the internal standard.

  • Calculation: Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons in each integrated signal, and purity of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and non-destructive technique used for identity confirmation. It works by measuring the absorption of infrared radiation by the molecule's vibrational modes. While not typically used for quantitative purity of minor components, it can quickly detect the presence of major impurities with distinct functional groups (e.g., the broad O-H stretch of the 2-iodobenzyl alcohol hydrolysis product, or the sharp C=O stretch of the 2-iodobenzaldehyde oxidation product).

Expected Characteristic Bands:

  • Aromatic C-H stretch: ~3050-3100 cm⁻¹

  • Aliphatic C-H stretch (-CH₂-): ~2850-2960 cm⁻¹

  • Aromatic C=C bends (overtones): ~1600-2000 cm⁻¹ (fingerprint region)

  • Aromatic C=C stretch: ~1450-1600 cm⁻¹

  • C-Cl stretch: ~600-800 cm⁻¹

  • C-I stretch: ~500-600 cm⁻¹

The presence of an unexpected broad peak around 3300 cm⁻¹ would strongly suggest the presence of the alcohol hydrolysis impurity.

Summary and Conclusion

The purity assessment of this compound is a multi-faceted process that requires an orthogonal approach for confident characterization. No single technique is sufficient to identify and quantify all potential impurities. A robust analytical strategy, as outlined in this guide, integrates the strengths of different techniques:

  • HPLC-UV for quantitative assay and detection of non-volatile impurities.

  • GC-MS for the definitive identification of volatile and process-related impurities.

  • NMR for unambiguous structural confirmation and as a primary method for quantitative assay (qNMR).

  • FTIR for rapid identity confirmation and screening for functional group impurities.

By understanding the potential impurity profile and applying these self-validating analytical systems, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound, thereby safeguarding the reliability and success of their synthetic applications.

References

Methodological & Application

Application Notes and Protocols: Selective Suzuki-Miyaura Coupling of 1-(Chloromethyl)-2-iodobenzene for the Synthesis of Functionalized Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, offers broad functional group tolerance and is instrumental in the pharmaceutical industry for synthesizing complex molecular architectures.[1][4][5]

This application note focuses on a particularly intriguing substrate: 1-(chloromethyl)-2-iodobenzene. This molecule presents a unique chemoselectivity challenge due to the presence of two distinct carbon-halogen bonds: a reactive aryl C(sp²)-I bond and a benzylic C(sp³)-Cl bond. The primary objective is to achieve selective coupling at the more reactive C-I position while preserving the chloromethyl moiety for subsequent functionalization. This strategy opens a pathway to novel 2-substituted benzyl chloride derivatives, which are valuable building blocks in medicinal chemistry and materials science.

The key to this selectivity lies in the judicious choice of the catalytic system and reaction conditions. The relative reactivity of organohalides in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the order: C-I > C-Br > C-OTf >> C-Cl.[6] By leveraging this inherent reactivity difference, we can design a protocol that favors the activation of the carbon-iodine bond, leaving the benzylic chloride untouched. This guide provides a comprehensive, field-proven protocol, explains the rationale behind the chosen conditions, and offers insights for troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational protocol design. The catalytic cycle, illustrated below, involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step, and its facility is highly dependent on the C-X bond strength.[1] The weaker C-I bond is significantly more susceptible to oxidative addition than the stronger C-Cl bond.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred from the boron atom to the palladium(II) complex. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[1][6]

  • Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(Ln) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar'(Ln) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product substrate Ar-I (this compound) substrate->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective C(sp²)-I Arylation

This protocol is designed to be a robust starting point for the selective coupling of various arylboronic acids with this compound.

Materials and Reagents
  • Substrates: this compound, various arylboronic acids

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Solvents: Anhydrous Toluene, Degassed Deionized Water

  • Equipment: Schlenk flask or sealed reaction tube, magnetic stir bar, inert atmosphere setup (Argon or Nitrogen), oil bath.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 - 1.2 mmol, 1.1 - 1.2 eq.), and cesium carbonate (2.0 mmol, 2.0 eq.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting iodide. Cesium carbonate is a highly effective base for Suzuki couplings, promoting the formation of the active boronate species.[7][8]

  • Catalyst and Ligand Addition: In the same vessel, add palladium(II) acetate (0.002 mmol, 0.2 mol%) and tricyclohexylphosphine tetrafluoroborate (0.004 mmol, 0.4 mol%).

    • Rationale: Pd(OAc)₂ is a common and cost-effective palladium precursor.[7][9] The bulky and electron-rich tricyclohexylphosphine (PCy₃) ligand is known to form highly active Pd(0) species that facilitate the oxidative addition into the C(sp²)-I bond while being less reactive towards the C(sp³)-Cl bond, thus enhancing chemoselectivity.[9]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1][4]

    • Rationale: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.[8][9]

    • Rationale: A biphasic toluene/water solvent system is highly effective for Suzuki couplings.[9] Toluene solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents removes dissolved oxygen.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 2-4 hours.

    • Rationale: A moderate temperature of 80 °C provides sufficient energy to drive the reaction efficiently without promoting side reactions, such as the potential coupling at the chloromethyl position.[9] Vigorous stirring is essential in a biphasic system to maximize the interfacial area between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.[4][7]

  • Work-up and Extraction: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). c. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[4] d. Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][7]

  • Purification: a. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[4] b. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-1-(chloromethyl)benzene product.

References

Application Notes & Protocols: The Strategic Use of 1-(Chloromethyl)-2-iodobenzene in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(chloromethyl)-2-iodobenzene (also known as 2-iodobenzyl chloride) in pharmaceutical synthesis. We will explore the unique bifunctional nature of this reagent, which offers orthogonal reactivity, enabling sequential and highly controlled molecular construction. This guide delves into the core principles behind its use, provides validated, step-by-step protocols for key transformations, and explains the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the intricate chess game of pharmaceutical synthesis, success often hinges on the strategic selection of starting materials.[1][] this compound (CAS No: 59473-45-9) is a powerful piece on this board.[3] Its value lies not in a single function, but in the dual, distinct reactivity of its two halogenated sites: a highly reactive benzylic chloride and a versatile aryl iodide.[4]

This orthogonal reactivity is the cornerstone of its utility. The carbon-iodine (C-I) bond is significantly weaker than a carbon-chlorine (C-Cl) bond, making it the preferred site for palladium-catalyzed cross-coupling reactions.[5] Conversely, the chloromethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for a programmed, stepwise approach to building complex molecular architectures, a critical advantage in constructing active pharmaceutical ingredients (APIs).[][4]

Diagram 1: Orthogonal Reactivity of this compound This diagram illustrates the two distinct reactive sites on the molecule, which can be targeted with different classes of chemical reactions.

Safety and Handling

Trustworthiness through Safety: Before any protocol, safe handling is paramount. This compound is a hazardous substance.

  • Hazards: Causes severe skin burns and eye damage.[3][6] May cause respiratory irritation.[6] May be corrosive to metals.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection (goggles), and a face shield.[3] Work in a well-ventilated fume hood.

  • Handling: Keep in the original, corrosive-resistant container.[3] Do not breathe dust or mists.[3] Wash skin thoroughly after handling.[3]

  • Spills & Disposal: Absorb spillage to prevent material damage.[3] Dispose of contents/container to an approved waste disposal plant.[3]

Application I: Palladium-Catalyzed Cross-Coupling at the Aryl-Iodide Bond

The C(sp²)-I bond is the ideal handle for forming new carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceutical structures.[7][8] The electron-deficient nature of the aryl ring, influenced by the chloromethyl group, can facilitate the oxidative addition step in the catalytic cycle, often considered rate-determining.[5]

Suzuki-Miyaura Coupling for Biaryl Synthesis

Expertise & Experience: The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in drug design. The choice of palladium source, ligand, and base is critical for achieving high yields and preventing side reactions. We use a pre-catalyst or generate the active Pd(0) species in situ. The ligand, typically a bulky, electron-rich phosphine, stabilizes the palladium center and facilitates the catalytic cycle. The base is essential for the transmetalation step.

Diagram 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling This shows the key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

G A Pd(0)L_n (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-I(L_n) B->C D Transmetalation E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination F->A G Ar-Ar' (Product) F->G R1 Ar-I R1->B R2 Ar'-B(OR)2 R2->D Base Base Base->D

Protocol 3.1: Selective Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 252.5 mg), the desired arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and a phosphine ligand such as PCy₃·HBF₄ (0.04 mmol, 14.7 mg).[7]

  • Reagent Addition: Add a base, such as powdered K₃PO₄ or Cs₂CO₃ (2.0 mmol), to the tube.[7]

  • Solvent Addition: Add a degassed mixture of a solvent like toluene (4.0 mL) and water (0.4 mL).[7]

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Typically, reactions run for 2-12 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic Acid PartnerProductTypical Yield (%)
Phenylboronic acid2-(Chloromethyl)-1,1'-biphenyl85-95%
4-Methoxyphenylboronic acid2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl[7]80-92%
4-(Trifluoromethyl)phenylboronic acid2-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl[7]75-88%
2-Thienylboronic acid2-(2-(Chloromethyl)phenyl)thiophene70-85%

Application II: Nucleophilic Substitution at the Benzylic Chloride

The chloromethyl group serves as a potent electrophilic site, ideal for introducing a wide variety of nucleophiles. This reaction is fundamental for linking the core aromatic structure to other fragments of a target pharmaceutical.[4]

Expertise & Experience: The success of this Sₙ2 reaction depends on the nucleophilicity of the incoming group and the choice of solvent and base. A non-nucleophilic base is often required to deprotonate the nucleophile without competing in the substitution reaction. Polar aprotic solvents like DMF or DMSO are typically used to solvate the cation and accelerate the reaction.

Protocol 4.1: Synthesis of 2-Iodobenzylamines

  • Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.2 mmol) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Slowly add a solution of this compound (1.0 mmol, 252.5 mg) in anhydrous DMF (2 mL) to the stirred amine solution at room temperature.

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C if the amine is a weak nucleophile.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting benzylamine by column chromatography or crystallization.

Application III: Intramolecular Cyclization for Heterocycle Synthesis

Heterocyclic structures form the core of a vast number of pharmaceuticals.[9][10] The dual reactivity of this compound makes it an exceptional precursor for intramolecular cyclization reactions, enabling the rapid construction of fused ring systems.

Expertise & Experience: A common strategy involves a two-step, one-pot sequence. First, a nucleophile is attached via the chloromethyl group. This tethered nucleophile is then used in a subsequent palladium-catalyzed intramolecular reaction (e.g., Heck or Buchwald-Hartwig amination) with the aryl iodide to form the new ring. The choice of catalyst and conditions for the second step is crucial to favor the intramolecular pathway over intermolecular side reactions.

Protocol 5.1: Synthesis of Dihydroisoindoline Scaffolds

This protocol exemplifies a sequential substitution and intramolecular cyclization.

  • Step A: Nucleophilic Substitution: React this compound (1.0 mmol) with a suitable N-nucleophile like prop-2-en-1-amine (1.1 mmol) and K₂CO₃ (2.0 mmol) in acetonitrile (10 mL) at 60 °C for 6 hours to form the intermediate, N-(2-iodobenzyl)prop-2-en-1-amine. Do not isolate the intermediate.

  • Step B: Intramolecular Heck Cyclization: To the crude reaction mixture from Step A, add Pd(OAc)₂ (0.05 mmol), P(o-tolyl)₃ (0.10 mmol), and additional base like triethylamine (NEt₃) (2.0 mmol).[5]

  • Reaction: Seal the vessel and heat to 100 °C for 12-18 hours. The palladium catalyst will activate the C-I bond, which is then attacked by the tethered alkene to form the heterocyclic ring.

  • Work-up & Purification: Cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography to yield the dihydroisoindoline product.

Diagram 3: Sequential Functionalization Workflow A logical flow for planning a multi-step synthesis using this compound.

G cluster_path1 Pathway A: Cross-Coupling First cluster_path2 Pathway B: Substitution First start Start: This compound A1 Suzuki or Sonogashira Reaction on C-I bond start->A1 B1 Nucleophilic Substitution on C-CH2Cl bond start->B1 A2 Intermediate A: Functionalized Biaryl A1->A2 A3 Nucleophilic Substitution on C-CH2Cl bond A2->A3 final_product Final Complex Molecule A3->final_product B2 Intermediate B: Functionalized Benzyl Derivative B1->B2 B3 Cross-Coupling or Intramolecular Cyclization B2->B3 B3->final_product

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for synthetic efficiency. Its well-defined and orthogonal reactive sites provide medicinal chemists with a reliable platform for building molecular complexity in a controlled and predictable manner. The protocols outlined in this guide, grounded in established chemical principles, offer a validated starting point for leveraging this versatile building block in the synthesis of next-generation pharmaceutical agents. By understanding the causality behind the reaction conditions, researchers can troubleshoot and adapt these methods to their specific synthetic targets, accelerating the drug discovery process.

References

Reaction of 1-(Chloromethyl)-2-iodobenzene with amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of N-(2-Iodobenzyl)amines

Application Note & Protocol

Topic: Reaction of 1-(Chloromethyl)-2-iodobenzene with Amines Audience: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of synthetic organic chemistry and medicinal chemistry, the strategic selection of starting materials is paramount. This compound, also known as 2-iodobenzyl chloride, stands out as a particularly valuable bifunctional building block.[1] Its utility stems from the presence of two distinct reactive sites: a benzylic chloride and an aryl iodide. This unique arrangement allows for sequential, chemoselective transformations, making it a powerful tool for constructing complex molecular architectures.

The primary reaction of interest, the nucleophilic substitution of the chloromethyl group with primary or secondary amines, yields N-substituted 2-iodobenzylamines. These products are not merely intermediates; they are pivotal precursors for a vast array of nitrogen-containing heterocycles, a class of compounds that forms the backbone of numerous pharmaceuticals and bioactive molecules.[2][3][4] This guide provides a comprehensive overview of the underlying scientific principles, detailed experimental protocols, and subsequent synthetic applications of this important reaction.

Mechanistic Insights: The "Why" Behind the Protocol

The reaction of this compound with an amine is a classic example of a nucleophilic substitution. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The SN2 Pathway

As a primary benzylic halide, this compound readily undergoes substitution via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[5] In this concerted process, the amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.

The benzylic position is particularly activated towards SN2 reactions. The adjacent aromatic ring stabilizes the transition state through π-orbital overlap, lowering the activation energy and accelerating the reaction rate compared to a simple primary alkyl halide.

Diagram: SN2 Reaction Pathway

Caption: The SN2 mechanism for the amination of this compound.

Critical Reaction Parameters
  • Nucleophilicity of the Amine: The reaction rate is highly dependent on the nucleophilicity of the amine. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, whereas electron-withdrawing groups have the opposite effect.[6] Aliphatic amines are generally more nucleophilic and reactive than aromatic amines.

  • Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the starting amine, rendering it non-nucleophilic. To drive the reaction to completion, a base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃ or Cs₂CO₃) is required to neutralize the acid.[7] Cesium carbonate is often a good choice for promoting mono-N-alkylation.[7]

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving its reactivity intact.

  • Controlling Over-alkylation: A common side reaction is the further reaction of the secondary amine product with another molecule of the benzyl chloride to form a tertiary amine. To suppress this, an excess of the starting amine (typically 2-3 equivalents) is often used, making the statistical probability of the benzyl chloride reacting with the starting amine much higher.

Experimental Protocols: From Reagents to Purified Product

Safety Precaution: this compound is a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

General Protocol for N-Alkylation

This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.

Materials & Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • This compound

  • Amine (primary or secondary)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile)

  • Standard glassware for aqueous work-up (separatory funnel, beakers)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amine (2.0 eq.), the base (e.g., K₂CO₃, 2.2 eq.), and anhydrous acetonitrile (volume sufficient to make a ~0.2 M solution).

  • Reagent Addition: With vigorous stirring, add a solution of this compound (1.0 eq.) in acetonitrile dropwise at room temperature.

  • Reaction: Heat the mixture to a specified temperature (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting halide is consumed.[7]

  • Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Work-up: Dilute the residue with water and extract the product with an organic solvent like ethyl acetate (3x).[7]

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual base and water-soluble impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude product.[7]

  • Purification: Purify the crude N-(2-iodobenzyl)amine by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: Experimental Workflow

Caption: Standard workflow for the synthesis and purification of N-(2-iodobenzyl)amines.

Representative Reaction Conditions
EntryAmine TypeBaseSolventTemp (°C)Typical Yield (%)
1Primary Aliphatic (e.g., Benzylamine)K₂CO₃ACN8090-98
2Secondary Aliphatic (e.g., Morpholine)K₂CO₃DMF8085-95
3Primary Aromatic (e.g., Aniline)Cs₂CO₃Toluene10075-90
4N-Heterocycle (e.g., Imidazole)Et₃NACN6080-95

Yields are representative and may vary based on the specific substrate and reaction scale.

Synthetic Applications: Gateway to Heterocyclic Scaffolds

The true power of synthesizing N-(2-iodobenzyl)amines lies in their utility as versatile intermediates. The aryl iodide moiety is primed for a wide range of powerful palladium- or copper-catalyzed cross-coupling and cyclization reactions.

Synthesis of Isoindolinones

A prominent application is the synthesis of the isoindolinone core, a privileged scaffold in medicinal chemistry. This can be achieved via palladium-catalyzed intramolecular carbonylation.[8][9][10]

Illustrative Protocol: Palladium-Catalyzed Carbonylative Cyclization

  • Setup: In a pressure vessel, combine the purified N-(2-iodobenzyl)amine (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., Xantphos, 10 mol%), and a base (e.g., i-Pr₂NEt, 3.0 eq.) in a suitable solvent like toluene.

  • Carbonylation: Purge the vessel with carbon monoxide (CO) gas and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the reaction mixture (e.g., to 100 °C) with stirring for 12-24 hours.

  • Work-up & Purification: After cooling and carefully venting the CO gas, the work-up and purification follow standard procedures similar to those described in section 3.1.

Diagram: Application in Heterocycle Synthesis

Synthesis_Application Start 1-(Chloromethyl)- 2-iodobenzene Intermediate N-(2-Iodobenzyl)amine Product Start->Intermediate S N 2 Amination (Protocol 3.1) Amine R¹R²NH Amine->Intermediate Final Isoindolinone (Heterocycle) Intermediate->Final Pd-Catalyzed Carbonylation (+ CO)

Caption: Synthetic pathway from this compound to the isoindolinone scaffold.

The aryl iodide also enables other crucial C-C and C-N bond-forming reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, opening the door to a vast chemical space for drug discovery and materials science.

Conclusion

The reaction of this compound with amines is a foundational, yet powerful, transformation. It provides reliable and high-yielding access to N-(2-iodobenzyl)amines, which are critical precursors for constructing complex, nitrogen-containing heterocyclic molecules. By understanding the SN2 mechanism and carefully controlling reaction parameters, researchers can efficiently generate these valuable intermediates. The subsequent utility of the aryl iodide handle in modern cross-coupling chemistry underscores the strategic importance of this protocol, making it an indispensable tool for professionals in organic synthesis and drug development.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 1-(Chloromethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of 1-(Chloromethyl)-2-iodobenzene

This compound is a versatile bifunctional building block in modern organic synthesis. Its utility stems from the presence of two distinct reactive sites: a highly reactive carbon-iodine (C-I) bond on the aromatic ring and a benzylic carbon-chlorine (C-Cl) bond. The significant difference in reactivity between these two positions allows for selective, sequential functionalization under palladium catalysis. The C(sp²)–I bond is readily activated by palladium(0) catalysts, making it an ideal handle for a wide array of cross-coupling reactions, while the C(sp³)–Cl bond is generally less reactive under these conditions, offering a latent site for subsequent transformations. This differential reactivity is the cornerstone of its application in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds like isoindolinones, which are prevalent in many biologically active compounds and pharmaceuticals.[1][2]

This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.

Core Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound serves as a prime anchor point for classic palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. The reaction of this compound with an arylboronic acid proceeds selectively at the C-I bond, leaving the chloromethyl group intact for further manipulation.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the biaryl product and regenerates the Pd(0) catalyst.[3]

Suzuki_Miyaura_Mechanism cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L₂) Pd0->ArPdI OxAdd Oxidative Addition Ar-I ArPdR Ar-Pd(II)-R(L₂) ArPdI->ArPdR Transmetalation Transmetalation R-B(OH)₂ / Base ArPdR->Pd0 Product Ar-R ArPdR->Product RedElim Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for similar substrates and serves as a reliable starting point.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(chloromethyl)-1,1'-biphenyl.

ParameterCondition
Palladium Source Pd(OAc)₂ (2 mol%)
Ligand PCy₃·HBF₄ (4 mol%)
Base K₃PO₄ (3.0 equiv.)
Solvent Toluene/Water (10:1)
Temperature 80 °C
Typical Yield 85-95%

Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Crafting C(sp²)-C(sp) Linkages

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for accessing conjugated systems.[4] This reaction is typically co-catalyzed by palladium and copper salts.[5]

Mechanistic Insights: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide species. Reductive elimination then yields the arylalkyne product. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[4]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L₂) Pd0->ArPdI Oxidative Addition Ar-I ArPdC Ar-Pd(II)-C≡CR(L₂) ArPdI->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Ar-C≡CR CuX Cu(I)X CuCCR Cu(I)-C≡CR CuCCR->ArPdI from Cu Cycle CuCCR->CuX Alkyne H-C≡CR + Base Alkyne->CuCCR

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and anhydrous THF (5 mL).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) and triethylamine (2.0 mmol, 2.0 equiv.).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol, 1.5 mol%) and copper(I) iodide (0.03 mmol, 3 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to afford 1-(chloromethyl)-2-(phenylethynyl)benzene.

ParameterCondition
Palladium Catalyst PdCl₂(PPh₃)₂ (1.5 mol%)
Copper Co-catalyst CuI (3 mol%)
Base Et₃N (2.0 equiv.)
Solvent Anhydrous THF
Temperature Room Temperature
Typical Yield 80-90%

Table 2: Representative conditions for the Sonogashira coupling of this compound.

Heck-Mizoroki Coupling: Vinylation of the Aryl Core

The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling aryl halides with alkenes.[6][7] This reaction is instrumental in synthesizing substituted styrenes and other vinylated aromatics.

Mechanistic Overview: The Heck reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the vinylated product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by a base.[7]

Heck_Mechanism Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L₂) Pd0->ArPdI OxAdd Oxidative Addition Ar-I Alkene_Coord Alkene Coordination ArPdI->Alkene_Coord Mig_Insert Migratory Insertion Alkene_Coord->Mig_Insert Beta_Elim β-Hydride Elimination Mig_Insert->Beta_Elim Product_Release Product Release Ar-CH=CH-R Beta_Elim->Product_Release Base_Regen Base + HPd(II)I(L₂) Product_Release->Base_Regen Base_Regen->Pd0

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Detailed Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.) in anhydrous DMF (4 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%) to the mixture.

  • Seal the tube and heat the reaction to 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to obtain (E)-1-(chloromethyl)-2-styrylbenzene.

ParameterCondition
Palladium Source Pd(OAc)₂ (1 mol%)
Ligand P(o-tol)₃ (2 mol%)
Base Et₃N (2.0 equiv.)
Solvent Anhydrous DMF
Temperature 100 °C
Typical Yield 70-85%

Table 3: Representative conditions for the Heck coupling of this compound.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[8] This reaction is highly versatile, tolerating a wide range of primary and secondary amines.

Mechanistic Principles: The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine. A strong base then facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. Reductive elimination from this complex furnishes the arylamine product and regenerates the Pd(0) catalyst.[9]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L₂) Pd0->ArPdI OxAdd Oxidative Addition Ar-I Amine_Coord Amine Coordination R₂NH ArPdI->Amine_Coord Pd_Amido [Ar-Pd(II)-NHR₂(L₂)]⁺ Amine_Coord->Pd_Amido ArPdNR2 Ar-Pd(II)-NR₂(L₂) Pd_Amido->ArPdNR2 Deprotonation Base ArPdNR2->Pd0 Product Ar-NR₂ ArPdNR2->Product RedElim Reductive Elimination Domino_Heck_Cyclization_Workflow Start This compound + Alkene + Amine Heck Intermolecular Heck Coupling Start->Heck Intermediate Heck Product Intermediate Heck->Intermediate Cyclization Intramolecular Buchwald-Hartwig Amination/Cyclization Intermediate->Cyclization Product Isoindolinone Product Cyclization->Product Domino_Sonogashira_Cyclization_Workflow Start This compound + Alkyne + Amine Sonogashira Intermolecular Sonogashira Coupling Start->Sonogashira Intermediate1 Arylalkyne Intermediate Sonogashira->Intermediate1 Amination Nucleophilic Substitution of -CH₂Cl by Amine Intermediate1->Amination Intermediate2 Aminated Intermediate Amination->Intermediate2 Cyclization Intramolecular Hydroamination/ Cyclization Intermediate2->Cyclization Product Isoindolinone Product Cyclization->Product

References

Synthesis of heterocyclic compounds using 1-(Chloromethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of heterocyclic compounds utilizing the versatile bifunctional building block, 1-(chloromethyl)-2-iodobenzene. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies, detailed experimental protocols, and practical insights from our senior application scientists.

Introduction: The Strategic Advantage of this compound

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Their synthesis is a cornerstone of modern organic chemistry. This compound stands out as a particularly valuable starting material due to its dual reactivity.[5] The aryl iodide is primed for transition-metal-catalyzed cross-coupling and cyclization reactions, while the benzylic chloride offers a reactive site for nucleophilic substitution or radical formation. This orthogonal reactivity allows for the elegant and efficient construction of complex, fused heterocyclic systems, particularly those containing nitrogen and oxygen.

This application note explores the primary synthetic pathways leveraging this compound, including transition-metal-catalyzed and radical-mediated cyclizations, providing detailed protocols and expert advice to streamline your research and development efforts.

PART I: Transition-Metal-Catalyzed Intramolecular Cyclizations

The most powerful application of this compound lies in transition-metal-catalyzed intramolecular reactions. The spatial proximity of the iodo and chloromethyl groups allows for the formation of five-membered rings through cyclization, a common motif in biologically active molecules like isoindolinones.[6][7][8]

A. Palladium-Catalyzed Synthesis of N-Heterocycles

Palladium catalysis is a robust and widely employed method for C-C and C-N bond formation.[9][10][11] In the context of this compound, it facilitates elegant cascade reactions to produce nitrogen-containing heterocycles.[12][13] A prominent example is the synthesis of isoindolinones, which are core structures in many pharmaceutical compounds.[7][8]

Mechanism of Action:

The generally accepted mechanism for these transformations involves a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: A low-valent Pd(0) species inserts into the C(sp²)–I bond of the substrate, forming an arylpalladium(II) intermediate.

  • Coordination & Insertion/Nucleophilic Attack: A nucleophile (e.g., an amine) coordinates to the palladium center. This is followed by an intramolecular nucleophilic attack on the benzylic chloride, or in carbonylative approaches, CO insertion followed by intramolecular amidation.

  • Reductive Elimination: The final C-N or C-C bond is formed through reductive elimination, which releases the heterocyclic product and regenerates the active Pd(0) catalyst.

Workflow for Palladium-Catalyzed Heterocycle Synthesis

cluster_start Starting Materials cluster_reaction Reaction Conditions A This compound F Oxidative Addition (Pd(0) to Pd(II)) A->F B Nucleophile (e.g., Amine) G Intramolecular Nucleophilic Cyclization B->G C Pd(0) Catalyst & Ligand C->F D Solvent & Base D->G E Heat / Pressure (if needed) E->G F->G Aryl-Pd(II) Intermediate H Reductive Elimination G->H I Heterocyclic Product (e.g., Isoindolinone) H->I J Catalyst Regeneration (Pd(0)) H->J J->F Recycles A Substrate with Alkene/Alkyne Tether C Radical Generation (Aryl or Benzyl Radical) A->C B Radical Initiator (AIBN) + Mediator (Bu3SnH) B->C Heat D 5-exo-trig Intramolecular Cyclization C->D E Cyclized Radical Intermediate D->E F H-atom Abstraction from Mediator E->F G Final Heterocyclic Product F->G H Propagating Radical (e.g., Bu3Sn•) F->H H->C Chain Propagation

References

The Versatile Virtuoso: 1-(Chloromethyl)-2-iodobenzene as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Reactive Centers

In the landscape of synthetic organic chemistry, the pursuit of molecular complexity from simple, versatile starting materials is a paramount goal. Among the vast arsenal of chemical building blocks, 1-(chloromethyl)-2-iodobenzene emerges as a particularly powerful and elegant tool for the synthetic chemist. Its utility lies in the strategic placement of two distinct and orthogonally reactive functional groups: a nucleophilically susceptible chloromethyl group and an aryl iodide ripe for a host of transition-metal-catalyzed cross-coupling reactions. This unique arrangement allows for a programmed, sequential approach to molecular construction, enabling the synthesis of a diverse array of complex scaffolds, from pharmaceutical intermediates to novel materials.

This comprehensive guide provides an in-depth exploration of the synthetic applications of this compound. We will delve into the mechanistic underpinnings of its key transformations, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to fully harness the synthetic potential of this remarkable bifunctional building block.

The Dichotomy of Reactivity: A Strategic Advantage

The synthetic power of this compound is rooted in the differential reactivity of its two halogenated sites. The benzylic chloride is readily displaced by a wide range of nucleophiles, providing a straightforward method for introducing the 2-iodobenzyl moiety. In contrast, the carbon-iodine bond on the aromatic ring is a prime substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation. This disparity in reactivity allows for a chemoselective approach, where one site can be modified while the other remains intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

The iodobenzene moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond in oxidative addition to Pd(0) often allows for milder reaction conditions compared to the corresponding bromides or chlorides.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[1] In the context of this compound, this reaction provides a direct route to 2-(chloromethyl)-1,1'-biphenyl derivatives, which are valuable precursors for a range of cyclic compounds.

Causality in Experimental Design: The choice of a palladium source, ligand, and base is critical for a successful Suzuki-Miyaura coupling. A bulky, electron-rich phosphine ligand, such as tricyclohexylphosphine (PCy₃), is often employed to promote the oxidative addition of the aryl iodide and facilitate the subsequent reductive elimination step.[2] The use of a moderately strong inorganic base like cesium carbonate (Cs₂CO₃) is common, as it is effective in the transmetalation step without promoting unwanted side reactions. The addition of water to the reaction mixture can also be beneficial, as it can help to dissolve the base and facilitate the catalytic cycle.[2]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is adapted from the successful selective coupling of similar brominated compounds with various arylboronic acids.[2]

  • Materials:

    • This compound

    • Arylboronic acid (1.1 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)

    • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)

    • Cesium carbonate (Cs₂CO₃) (2 equivalents)

    • Toluene

    • Water

  • Procedure:

    • To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol), the corresponding arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.0006 mmol), PCy₃·HBF₄ (0.0012 mmol), and Cs₂CO₃ (0.60 mmol).

    • Add toluene (1.0 mL) and water (0.1 mL) to the tube.

    • Seal the tube and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for 2 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Arylboronic AcidProductYield (%)
Phenylboronic acid2-(Chloromethyl)-1,1'-biphenyl95
4-Methylphenylboronic acid2-(Chloromethyl)-4'-methyl-1,1'-biphenyl92
4-Methoxyphenylboronic acid2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl90
3-Chlorophenylboronic acid2-(Chloromethyl)-3'-chloro-1,1'-biphenyl88

Adapted from Pei, M.-m., et al. (2018).[2]

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Product Product Catalytic Cycle Catalytic Cycle Oxidative Addition->Transmetalation Ar-Pd(II)-I Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar' Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product

Suzuki-Miyaura Coupling Catalytic Cycle
Heck Reaction: Olefin Functionalization

The Heck reaction provides a powerful means of forming new C-C bonds by coupling the aryl iodide with an alkene.[3] This reaction is instrumental in synthesizing substituted styrenes and cinnamates, which are common motifs in natural products and pharmaceuticals.

Causality in Experimental Design: The Heck reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.[4] The choice of base is crucial to regenerate the active Pd(0) catalyst at the end of the cycle.[3] Organic bases like triethylamine (Et₃N) are often used. The reaction is generally stereoselective, favoring the formation of the trans isomer.[5]

Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction of an aryl iodide with an alkene.[6]

  • Materials:

    • This compound

    • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triethylamine (Et₃N) (2 equivalents)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a pressure tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the alkene (1.5 mmol).

    • Add DMF (5 mL) and triethylamine (2.0 mmol).

    • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

    • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash chromatography.

AlkeneProductExpected Yield Range
Styrene1-(Chloromethyl)-2-stilbenylbenzeneGood to Excellent
Butyl AcrylateButyl (E)-3-(2-(chloromethyl)phenyl)acrylateGood to Excellent
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne.[7] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of more complex molecules and have applications in materials science.

Causality in Experimental Design: The Sonogashira reaction is typically co-catalyzed by palladium and copper(I) salts.[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine, is used to deprotonate the terminal alkyne.[8]

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

  • Materials:

    • This compound

    • Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

    • Copper(I) iodide (CuI) (3 mol%)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.03 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add THF (10 mL) and triethylamine (2.0 mmol).

    • Add the terminal alkyne (1.2 mmol) via syringe.

    • Stir the reaction mixture at room temperature for 12 hours.

    • After completion, filter the reaction mixture through a pad of Celite, washing with THF.

    • Concentrate the filtrate and purify the residue by flash chromatography.

Terminal AlkyneProductExpected Yield Range
Phenylacetylene1-(Chloromethyl)-2-(phenylethynyl)benzeneHigh
1-Hexyne1-(Chloromethyl)-2-(hex-1-yn-1-yl)benzeneHigh
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[9] This reaction provides a direct route to 2-(chloromethyl)anilines, which are versatile intermediates in medicinal chemistry.

Causality in Experimental Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[10] Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically used to deprotonate the amine.[10]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of an aryl iodide.[11]

  • Materials:

    • This compound

    • Amine (primary or secondary) (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

    • A suitable phosphine ligand (e.g., XPhos, SPhos) (2.2 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

    • Toluene

  • Procedure:

    • In a glovebox, to a vial add Pd₂(dba)₃ (0.01 mmol), the phosphine ligand (0.022 mmol), and NaOt-Bu (1.4 mmol).

    • Add toluene (2 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).

    • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

    • Concentrate the filtrate and purify the product by flash chromatography.

AmineProductExpected Yield Range
AnilineN-(2-(Chloromethyl)phenyl)anilineGood to High
Morpholine4-(2-(Chloromethyl)phenyl)morpholineGood to High

Harnessing Dual Reactivity: Tandem and Sequential Functionalization

The true elegance of this compound lies in the ability to perform sequential reactions, targeting each reactive site in a controlled manner. A typical strategy involves first performing a palladium-catalyzed cross-coupling reaction at the C-I bond, followed by a nucleophilic substitution at the chloromethyl group. This approach allows for the rapid construction of complex molecular architectures from a single starting material.

Sequential_Functionalization Start This compound Step1 Step 1: Pd-Catalyzed Cross-Coupling Start->Step1 Intermediate Cross-Coupled Intermediate Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 FinalProduct Complex Molecule Step2->FinalProduct

Sequential Functionalization Workflow

Intramolecular Cyclizations: Building Heterocyclic Scaffolds

The ortho-disposed reactive centers of this compound and its derivatives make them ideal precursors for intramolecular cyclization reactions, providing access to a variety of important heterocyclic scaffolds.

Synthesis of Isoindolinones

Isoindolinones are a class of nitrogen-containing heterocycles that are prevalent in many biologically active compounds.[12] A powerful strategy for their synthesis involves a palladium-catalyzed intramolecular cyclization of 2-iodobenzamides.[12] By first reacting this compound with an appropriate amine to form a secondary amine, followed by acylation and subsequent cyclization, a variety of substituted isoindolinones can be accessed.

Experimental Protocol: Synthesis of a 2-Substituted Isoindolinone (Conceptual)

This is a conceptual multi-step protocol.

  • Buchwald-Hartwig Amination: React this compound with a primary amine (e.g., benzylamine) under standard Buchwald-Hartwig conditions to afford the corresponding secondary amine.

  • Acylation: Acylate the resulting secondary amine with an appropriate acyl chloride or anhydride.

  • Palladium-Catalyzed Intramolecular Cyclization: Subject the resulting amide to palladium-catalyzed intramolecular C-H activation or a related cyclization protocol to form the isoindolinone ring system.[13]

Synthesis of Phthalans

Phthalans (1,3-dihydroisobenzofurans) are another important class of oxygen-containing heterocycles. These can be synthesized from this compound through a sequence involving a Heck reaction followed by an oxa-Michael addition.[14]

Experimental Protocol: Synthesis of a Phthalan Derivative (Conceptual)

This is a conceptual multi-step protocol based on the synthesis of similar structures.[14]

  • Heck Reaction: Perform a Heck reaction between this compound and an appropriate enone.

  • Reduction and Cyclization: Reduce the resulting ketone and induce an intramolecular oxa-Michael addition to form the phthalan ring.

Conclusion: A Building Block of Distinction

This compound stands as a testament to the power of strategic functional group placement in organic synthesis. Its dual reactivity, coupled with the reliability of modern cross-coupling and cyclization methodologies, provides a robust platform for the efficient construction of a wide range of complex organic molecules. The ability to selectively and sequentially modify its two reactive centers offers a level of synthetic control that is highly sought after in both academic and industrial research. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound will undoubtedly continue to rise.

References

Sonogashira Coupling of 1-(Chloromethyl)-2-iodobenzene with Alkynes: A Comprehensive Guide to Synthesis, Mechanism, and Tandem Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Coupling

The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis for its efficiency in forming C(sp²)-C(sp) bonds.[1][2][3] Discovered by Kenkichi Sonogashira in 1975, its value lies in the ability to construct complex molecular architectures under remarkably mild conditions, often at room temperature.[1][2] This has cemented its application in diverse fields, including the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]

This guide focuses on a particularly strategic substrate: 1-(chloromethyl)-2-iodobenzene. The high reactivity of the carbon-iodine bond makes it an excellent electrophile for the Sonogashira coupling.[5] However, the true synthetic power of this substrate is revealed post-coupling. The resulting product, a 1-(chloromethyl)-2-(alkynyl)benzene, is not merely a final target but a versatile intermediate, primed for subsequent intramolecular tandem reactions. The proximate chloromethyl and alkynyl functionalities create a powerful synthetic synthon, enabling the rapid construction of valuable heterocyclic scaffolds, such as isobenzofurans and isoindolines, which are prevalent in biologically active molecules. This application note provides a detailed mechanistic overview, optimized protocols, and expert insights into leveraging this reaction for advanced synthetic applications.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling classically operates through a synergistic dual catalytic cycle involving both palladium and copper.[2][5] While copper-free versions have been developed to mitigate the primary side reaction—oxidative homocoupling of the alkyne (Glaser coupling)—the copper co-catalyzed pathway remains highly efficient and widely used.[4][6][7]

The mechanism comprises two interconnected cycles:

  • The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by oxidative addition into the aryl-iodide bond of this compound, forming a Pd(II) complex.[2][5]

  • The Copper Cycle : Concurrently, the copper(I) salt, typically copper(I) iodide (CuI), coordinates with the terminal alkyne.[8][9] An amine base deprotonates the alkyne, forming a highly reactive copper(I) acetylide intermediate.[8][10]

  • Transmetalation : The copper acetylide transfers its alkyne group to the Pd(II) complex, regenerating the copper catalyst for the next cycle.[5]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, expelling the final aryl-alkyne product and regenerating the active Pd(0) catalyst, which re-enters the palladium cycle.[5][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-I pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)L₂-C≡CR pd2_aryl->pd2_alkynyl Transmetalation cu_i Cu(I)I pd2_aryl->cu_i Regenerates Cu(I) product Ar-C≡CR pd2_alkynyl->product Reductive Elimination product->pd0 alkyne H-C≡CR cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_aryl Transfers Alkyne alkyne->cu_acetylide Coordination & Deprotonation base Base (Et₃N)

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Key Experimental Parameters: A Guide to Optimization

The success of the Sonogashira coupling hinges on the careful selection and control of several key parameters. Understanding the role of each component is critical for maximizing yield and minimizing side products.

ComponentFunctionKey Considerations
Aryl Halide ElectrophileThis compound is highly reactive due to the C-I bond. The chloromethyl group is generally stable under these conditions but can be reactive at higher temperatures or with certain nucleophiles.[2]
Terminal Alkyne Nucleophile SourceMust have a terminal C-H bond. Both aryl and alkyl alkynes are generally well-tolerated.[6] Protecting groups like TMS may be used for volatile alkynes.[9]
Palladium Catalyst Primary CatalystPdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are common precatalysts (1-5 mol%).[9][11] Must be handled under inert conditions to prevent oxidation to inactive "palladium black".[7]
Copper(I) Iodide Co-catalystActivates the alkyne (2-10 mol%).[9] Should be high purity and fresh, as oxidation to Cu(II) can promote unwanted alkyne homocoupling.[7]
Base Alkyne DeprotonationAn amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is standard. It neutralizes the HI generated in the cycle.[8][12]
Solvent Reaction MediumPolar aprotic solvents like THF, DMF, or DMSO are often effective.[6] The choice can significantly impact solubility, reaction rate, and catalyst stability.[13] Anhydrous and degassed solvents are crucial.[5][12]
Atmosphere Inert EnvironmentReactions must be run under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and decomposition of the Pd(0) catalyst.[5][7]

Application Highlight: Tandem Sonogashira-Cyclization

The strategic placement of the chloromethyl and iodo groups on the starting material is the key to its advanced utility. After the Sonogashira coupling forms the C-C bond at the 2-position, the resulting 1-(chloromethyl)-2-(alkynyl)benzene intermediate is perfectly poised for a subsequent intramolecular cyclization reaction. This tandem, or domino, approach provides a highly efficient route to complex heterocyclic systems from simple starting materials.[14]

For instance, if the coupled alkyne contains a nucleophilic group (e.g., a hydroxyl or amine), an intramolecular nucleophilic substitution on the benzylic chloride can occur, leading to rapid ring formation. This strategy avoids the need to isolate the potentially unstable intermediate and often proceeds in high yield.

Tandem_Workflow start This compound + Nucleophilic Alkyne step1 Sonogashira Coupling start->step1 intermediate 1-(Chloromethyl)-2-(alkynyl)benzene Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., with heat or base) intermediate->step2 product Heterocyclic Product (e.g., Isobenzofuran, Isoindoline) step2->product

Figure 2: Workflow for tandem Sonogashira-cyclization.

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a representative alkyne, phenylacetylene.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction requires an inert atmosphere.

Table of Reagents:

ReagentMW ( g/mol )AmountMmolEquiv.
This compound266.48266 mg1.01.0
Phenylacetylene102.13123 mg (134 µL)1.21.2
PdCl₂(PPh₃)₂701.9021 mg0.030.03
Copper(I) Iodide (CuI)190.4510 mg0.050.05
Triethylamine (Et₃N)101.19280 µL2.02.0
Tetrahydrofuran (THF)-5 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (266 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with dry Argon or Nitrogen gas three times to establish an inert atmosphere.[5]

  • Reagent Addition: Through the septum, add 5 mL of anhydrous, degassed THF, followed by triethylamine (280 µL, 2.0 mmol). Stir the resulting suspension for 5 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (134 µL, 1.2 mmol) dropwise to the stirring mixture over 2 minutes.

  • Reaction Execution: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC/MS until the starting aryl iodide is consumed (typically 2-6 hours).[5]

  • Workup:

    • Upon completion, dilute the reaction mixture with 20 mL of diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues and insoluble salts, washing the pad with an additional 10 mL of the solvent.[5]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(chloromethyl)-2-(phenylethynyl)benzene product.[5]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction or Low Yield 1. Inactive Pd catalyst.[7]2. Insufficiently degassed system (O₂ present).[7]3. Impure or wet reagents/solvent.1. Use a fresh bottle of catalyst or a different precatalyst. Ensure an inert atmosphere was maintained during storage and handling.2. Ensure the solvent was properly degassed (e.g., via freeze-pump-thaw or sparging with argon) and the reaction vessel was thoroughly purged.[7]3. Use freshly distilled or anhydrous grade solvents and high-purity reagents.
Catalyst Decomposition (Black Precipitate) The active Pd(0) has agglomerated into inactive "palladium black". This is often caused by oxygen, high temperatures, or impurities.[7]1. Improve inert atmosphere technique.2. Consider running the reaction at a lower temperature.3. Ensure all glassware is scrupulously clean and dry.
Significant Alkyne Homocoupling (Glaser Product) 1. Oxidation of Cu(I) to Cu(II), which promotes this side reaction.2. Reaction run open to air.[7]1. Use fresh, high-purity CuI. Some protocols suggest adding a small amount of a reducing agent like hydrazine if this is a persistent issue.2. Maintain a strict inert atmosphere throughout the reaction.3. Consider switching to a copper-free protocol if homocoupling remains problematic.[6]
Formation of Dimer/Polymer The product, 1-(chloromethyl)-2-(alkynyl)benzene, may react with the amine base or another nucleophile present, especially at elevated temperatures.[15]1. Run the reaction at the lowest possible temperature (e.g., room temperature or 0 °C).2. Use a non-nucleophilic or sterically hindered base.3. Minimize reaction time and proceed immediately to workup and purification upon completion.

Conclusion

The Sonogashira coupling of this compound is a robust and highly effective transformation that provides more than just a simple C-C bond. It serves as a gateway reaction, furnishing a versatile building block ideally suited for rapid elaboration into complex heterocyclic frameworks via tandem cyclization strategies. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can reliably execute this reaction and unlock its full potential in the efficient synthesis of molecules relevant to drug discovery and materials science.

References

Troubleshooting & Optimization

Side products in 1-(Chloromethyl)-2-iodobenzene Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Suzuki Coupling of 1-(Chloromethyl)-2-iodobenzene

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific transformation. By understanding the mechanistic origins of byproducts, you can effectively troubleshoot and optimize your reaction conditions for higher yields and purity.

Introduction: The Challenge of Chemoselectivity

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds.[1][2] In the case of this compound, the molecule presents two distinct electrophilic sites: a C(sp²)-I bond on the aromatic ring and a C(sp³)-Cl bond at the benzylic position. The primary goal is to achieve selective coupling at the more reactive aryl iodide position.[3][4] However, a range of side reactions can compete with the desired transformation, leading to reduced yields and complex purification challenges. This guide provides in-depth, mechanistically-grounded answers to common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Suzuki coupling of this compound?

A1: When performing this coupling, you are most likely to encounter three primary types of side products:

  • De-iodination Product: Formation of 1-chloromethylbenzene (benzyl chloride) through the replacement of the iodine atom with a hydrogen atom.[3][5]

  • Boronic Acid Homocoupling Product: A symmetrical biaryl formed from the coupling of two molecules of your boronic acid reagent.[1][6]

  • Protodeboronation Product: The arene corresponding to your boronic acid, where the boronic acid group has been replaced by a hydrogen atom.[7][8][9]

The formation of these byproducts points to specific, competing reaction pathways that can be suppressed through careful optimization of your reaction parameters.

Q2: My crude NMR/GC-MS shows a significant amount of benzyl chloride. What is causing this de-iodination?

A2: This is a classic dehalogenation side reaction, which is particularly common for aryl iodides.[4] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[3] This Pd-H intermediate can intercept the oxidative addition product, Ar-Pd(II)-I, leading to reductive elimination that forms Ar-H (benzyl chloride in this case) instead of the desired cross-coupled product.

Primary Causes and Solutions:

  • Hydride Source: The Pd-H species can be generated from various sources, including the solvent (e.g., alcohols), the base (especially alkoxides or those containing trace formates), or even trace water.[1][3]

  • Slow Transmetalation: If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of interception by a Pd-H species.

Troubleshooting Steps:

  • Choice of Base: Switch to non-hydridic, anhydrous bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[3]

  • Solvent System: Use anhydrous, rigorously degassed solvents like dioxane, toluene, or DMF.[10] Avoid alcohol co-solvents if dehalogenation is severe.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[11] These ligands can accelerate the rate of reductive elimination for the desired product, outcompeting the dehalogenation pathway.

  • Temperature Control: Excessively high temperatures can promote dehalogenation.[5] Try running the reaction at a more moderate temperature (e.g., 80-100 °C) for a longer period.

Q3: I'm observing a biaryl byproduct derived from my boronic acid coupling with itself. How can I prevent this homocoupling?

A3: The homocoupling of boronic acids is primarily driven by two mechanisms:

  • Oxygen-Mediated: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then catalyze the dimerization of the boronic acid.[6][12] This is often the dominant pathway.

  • Pd(II) Precursor-Mediated: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can directly promote homocoupling before the active Pd(0) catalyst is fully generated and enters the main catalytic cycle.[6]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and the reaction headspace are thoroughly deoxygenated. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[11]

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of Pd(II).[1]

  • Optimize Catalyst Loading: Excessively high catalyst loading can sometimes increase the rate of homocoupling.[13]

  • Control Reaction Temperature: Lowering the temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q4: My boronic acid is being consumed, but I'm not seeing a high yield of the desired product or homocoupling product. What is happening?

A4: This is a strong indication of protodeboronation , where the C-B bond of your boronic acid is cleaved by a proton source (like water) and replaced with a C-H bond.[7][9] This side reaction effectively destroys your nucleophile.

Key Factors Influencing Protodeboronation:

  • Substrate Electronics: Electron-deficient and many heteroaromatic boronic acids are particularly susceptible to protodeboronation.[9]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water significantly accelerate this process.[7][9]

  • pH and Base: The reaction is highly pH-dependent. Both acidic and basic conditions can catalyze protodeboronation, and the optimal pH for stability varies by substrate.[7][8]

  • Catalyst/Ligand: Some palladium-phosphine complexes, especially those with bulky ligands, have been shown to catalyze protodeboronation.[14]

Troubleshooting Steps:

  • Use Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize the primary proton source.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate ester, or a potassium aryltrifluoroborate salt.[1][13][15] These derivatives often exhibit slower, controlled release of the boronic acid into the reaction medium, minimizing its decomposition.[15]

  • Optimize Base and Temperature: A weaker base and lower temperature may slow the rate of protodeboronation.

  • Increase Boronic Acid Stoichiometry: As a last resort, using a larger excess of the boronic acid (e.g., 1.5-2.0 equivalents) can help compensate for the loss, though this is not ideal for atom economy.

Q5: Is it possible for the Suzuki coupling to occur at the C(sp³)-Cl bond instead of the C(sp²)-I bond?

A5: While Suzuki couplings of benzylic halides are known, the chemoselective coupling at the C(sp²)-I bond is overwhelmingly favored under standard conditions.[16] The oxidative addition of palladium into a C(sp²)-I bond is kinetically and thermodynamically much more favorable than into a C(sp³)-Cl bond.[2] The general reactivity order for halides in oxidative addition is I > Br > Cl.[3] You should expect to see high selectivity for reaction at the iodo-substituted position. Significant coupling at the chloromethyl group would only be expected if a highly specialized catalyst system designed for C(sp³)-Cl activation was used, and even then, competition would be an issue.[17]

Visualizing the Reaction Pathways

The following diagram illustrates the main Suzuki catalytic cycle and the key off-cycle pathways that lead to the formation of common side products.

Suzuki_Side_Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(I)L₂ (Oxidative Addition) Pd0->OxAdd Transmetal Ar-Pd(II)-Ar'L₂ (Transmetalation) OxAdd->Transmetal Transmetalation Dehalogenation De-iodination Product (Benzyl Chloride) OxAdd->Dehalogenation Product Ar-Ar' (Desired Product) Transmetal->Product Reductive Elimination Product->Pd0 ArI This compound ArI->OxAdd Oxidative Addition ArBOH2 Arylboronic Acid (R-B(OH)₂) ArBOH2->Transmetal Homocoupling Homocoupling Product (R-R) ArBOH2->Homocoupling O₂ / Pd(II) Protodeboronation Protodeboronation Product (R-H) ArBOH2->Protodeboronation Base Base Base->Transmetal

Caption: Main catalytic cycle and competing side reaction pathways.

Troubleshooting Guide at a Glance

Observed Issue Potential Side Product Probable Cause(s) Recommended Solutions
Low yield; SM consumed; New nonpolar spot on TLC De-iodination (Benzyl Chloride)Hydride source (solvent, base); Slow transmetalationUse anhydrous base (K₃PO₄, Cs₂CO₃); Use dry, degassed solvents; Employ bulky, electron-rich ligands (e.g., SPhos).[3][11]
Low yield; Complex mixture; Biaryl byproduct detected Boronic Acid HomocouplingPresence of oxygen; High concentration of Pd(II) precatalystRigorously degas solvent and reaction vessel; Use a Pd(0) source (e.g., Pd(PPh₃)₄).[6][12]
Boronic acid consumed without product formation ProtodeboronationPresence of water; High temperature; Unstable boronic acidUse anhydrous conditions; Convert boronic acid to a more stable ester (pinacol, MIDA) or trifluoroborate salt.[7][13][15]
Reaction is sluggish or does not proceed Catalyst Inhibition/DeactivationImpure reagents; Suboptimal ligand/base combinationUse high-purity reagents; Screen different ligands and bases; Gently increase temperature.

Recommended Starting Protocol

This protocol is designed as a robust starting point to maximize the yield of the desired product while minimizing common side reactions.

Reagents & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or Toluene (~0.1 M concentration)

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos to the vessel.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Degassing (Optional but Recommended): If not working in a glovebox, seal the vessel and perform three vacuum/inert gas backfill cycles.

  • Reaction Execution: Heat the sealed reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10][18][19][20] Look for the consumption of the starting iodide.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

If your reaction is not performing as expected, use the following workflow to diagnose the issue.

Troubleshooting_Workflow start Low Yield or Complex Mixture analyze Analyze Crude Reaction (GC-MS, LC-MS, NMR) start->analyze identify Identify Major Byproduct(s) analyze->identify dehalo De-iodination Product (Benzyl Chloride) identify->dehalo De-iodination detected homo Boronic Acid Homocoupling identify->homo Homocoupling detected proto Protodeboronation Product identify->proto Boronic Acid decomposition no_reaction Mainly Unreacted Starting Materials identify->no_reaction No significant conversion sol_dehalo Action: 1. Switch to K₃PO₄/Cs₂CO₃ 2. Use anhydrous solvent 3. Use bulky ligand (SPhos) dehalo->sol_dehalo sol_homo Action: 1. Rigorously degas system 2. Use Pd(0) source 3. Check O₂ contamination homo->sol_homo sol_proto Action: 1. Use anhydrous conditions 2. Use boronic ester/salt 3. Lower temperature proto->sol_proto sol_no_reaction Action: 1. Screen ligands/bases 2. Increase temperature 3. Check reagent purity no_reaction->sol_no_reaction

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Purification of 1-(Chloromethyl)-2-iodobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(chloromethyl)-2-iodobenzene via column chromatography. Drawing upon extensive field experience and established chemical principles, this document offers troubleshooting advice and answers to frequently asked questions to navigate the specific challenges associated with this compound.

I. Foundational Principles: Understanding the Molecule

This compound, also known as 2-iodobenzyl chloride, is a bifunctional organic building block. Its purification is critical, yet presents unique challenges due to the reactivity of the benzylic chloride group and the compound's sensitivity to acidic conditions often found in standard silica gel chromatography. A primary concern is the potential for hydrolysis to the corresponding 2-iodobenzyl alcohol, especially in the presence of moisture and the acidic surface of silica gel. Furthermore, side products from its synthesis, such as isomers or di-substituted products, can complicate separation.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.

Question 1: My product is degrading on the column, leading to low yields and the appearance of a more polar spot on my TLC plates. What is happening and how can I fix it?

Answer: This is the most common issue when purifying benzylic halides like this compound. The acidic nature of standard silica gel can catalyze the hydrolysis of the chloromethyl group to a benzyl alcohol (2-iodobenzyl alcohol). This new compound is more polar and will have a lower Retention Factor (Rf) value on the TLC plate.

  • Probable Cause: Acid-catalyzed hydrolysis on the silica gel surface.

  • Solutions:

    • Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel. This is achieved by washing the packed column with an eluent containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (TEA) in your non-polar solvent (e.g., hexane).[1][2][3] After washing with the basic solution, flush the column with the starting eluent to remove excess TEA before loading your sample.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1] However, always test the separation on an alumina TLC plate first, as the selectivity will be different from silica.

    • Perform a 2D TLC Stability Test: To confirm if your compound is degrading, spot your crude material on a TLC plate, run it in your chosen solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system.[1] If a new spot appears that is not on the diagonal, your compound is unstable on the stationary phase.

Question 2: I am struggling to separate my product from a non-polar impurity. Our TLCs show very close spots.

Answer: This often occurs if there is unreacted starting material or a non-polar byproduct from the synthesis. The key is to optimize the mobile phase to enhance the separation factor between the two compounds.

  • Probable Cause: Suboptimal eluent system.

  • Solutions:

    • Fine-Tune Eluent Polarity: The goal is to achieve an Rf value for your desired product between 0.2 and 0.35 for the best separation.[4] If your spots are too high (high Rf), decrease the polarity of your eluent (e.g., from 10% ethyl acetate in hexane to 5% ethyl acetate in hexane).[5][6]

    • Change Solvent Selectivity: If adjusting polarity isn't effective, try a different solvent system. For example, instead of an ethyl acetate/hexane system, consider using dichloromethane/hexane or toluene/hexane.[4][7] Different solvents interact with your compounds in unique ways, which can alter the relative separation.

Question 3: My purified fractions contain 2-iodobenzyl alcohol, even after taking precautions against degradation on the column. What is the source of this impurity?

Answer: If you have successfully minimized on-column degradation, the 2-iodobenzyl alcohol is likely present in your crude material before purification. This can happen if the reaction mixture was exposed to water during the workup.

  • Probable Cause: Incomplete conversion of 2-iodobenzyl alcohol to the chloride, or hydrolysis during the reaction workup.

  • Solutions:

    • Aqueous Workup: Ensure your workup procedure is anhydrous if possible. If an aqueous wash is necessary, perform it quickly and with cold solutions to minimize hydrolysis. Thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate or sodium sulfate before concentrating.

    • Chromatographic Separation: A well-optimized column chromatography protocol should be able to separate this compound from the more polar 2-iodobenzyl alcohol. Use TLC to find a solvent system where the Rf of the alcohol is significantly lower than your product.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective starting point is a mixture of hexane and ethyl acetate.[8] Begin with a low polarity mixture, such as 5% ethyl acetate in hexane (5:95 v/v), and gradually increase the polarity based on TLC analysis. An ideal Rf value for your product on the TLC plate is around 0.2-0.35 for optimal separation on the column.[4]

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound is a UV-active compound due to its aromatic ring, the primary method for visualization is using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent green plate.[6] You can also use a potassium permanganate (KMnO₄) stain, which will react with many organic compounds, or an iodine chamber.

Q3: What are the common impurities I should expect from the synthesis of this compound?

A3: Common impurities depend on the synthetic route. If synthesized from 2-iodobenzyl alcohol, you might have unreacted starting material. If made via chloromethylation of iodobenzene, you could have isomeric products (e.g., 1-(chloromethyl)-4-iodobenzene), di-chloromethylated products, or unreacted iodobenzene. Hydrolysis during workup can also lead to the presence of 2-iodobenzyl alcohol.

Q4: Can I dry-load my sample onto the column?

A4: Yes, dry loading is an excellent technique, especially if your crude product has poor solubility in the starting eluent.[9] To do this, dissolve your crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

IV. Experimental Protocols & Data

Protocol 1: Standard Flash Column Chromatography
  • TLC Analysis: Develop a solvent system using TLC plates. A good starting point is 10% ethyl acetate in hexane. Adjust the ratio to achieve an Rf of ~0.25 for this compound.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting with your starting solvent system. If necessary, you can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product after impurities have been washed off.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table
CompoundExpected PolarityTypical Eluent System (Hexane/EtOAc)Expected Rf Range
This compoundModerately Polar5-15% EtOAc0.2 - 0.4
2-Iodobenzyl alcoholMore Polar15-30% EtOAc0.1 - 0.25
IodobenzeneNon-polar<5% EtOAc>0.6

Note: These are estimated values. Always determine the optimal conditions experimentally using TLC with your specific crude mixture.

V. Visualized Workflows and Logic

General Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Load) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Characterize 9. Characterize Product Evaporate->Characterize

Caption: A typical workflow for column chromatography purification.

Troubleshooting Decision Tree

G Start Problem Encountered Degradation Low Yield / New Polar Spot? Start->Degradation Separation Poor Separation? Start->Separation Deactivate Deactivate Silica (TEA) or Use Alumina Degradation->Deactivate Yes CheckWorkup Check Workup for Hydrolysis Degradation->CheckWorkup No OptimizeEluent Optimize Eluent Polarity (Aim for Rf 0.2-0.35) Separation->OptimizeEluent Yes ChangeSolvent Change Solvent System (e.g., DCM/Hexane) Separation->ChangeSolvent No

Caption: A decision tree for troubleshooting common issues.

VI. References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Iodination of Benzyl Alcohol. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Iodobenzyl Alcohol Derivatives by Column Chromatography. Retrieved from --INVALID-LINK--

  • Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. (2015). Column Chromatography Procedures. Retrieved from --INVALID-LINK--

  • How to run column chromatography. (n.d.). Retrieved from --INVALID-LINK--

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from --INVALID-LINK--

  • Kobe University Repository. (n.d.). Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Iodobenzene. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from --INVALID-LINK--

  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.). Retrieved from --INVALID-LINK--

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from --INVALID-LINK--

  • McMaster University, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from --INVALID-LINK--

  • Millersville University, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

References

Technical Support Center: Stabilizing 2-Iodobenzyl Chloride for Successful Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-iodobenzyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. Here, we address common challenges related to its stability and provide field-proven troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 2-iodobenzyl chloride so prone to decomposition?

2-Iodobenzyl chloride possesses two labile bonds: the benzylic carbon-chlorine bond and the aromatic carbon-iodine bond. Its instability arises from several factors:

  • Benzylic Reactivity: The benzyl chloride moiety is highly susceptible to nucleophilic substitution (both SN1 and SN2 pathways). Trace moisture can lead to hydrolysis, while other nucleophiles can cause unwanted side reactions.

  • Weak C-I Bond: The carbon-iodine bond is the weakest of the carbon-halogen bonds. It can be cleaved under thermal stress or photochemically (exposure to light), potentially generating radical species.[1] Studies on the thermal decomposition of related iodobenzyl radicals show that at high temperatures (above 850 K), the C-I bond cleaves to form radicals.[1]

  • Trace Metal Contamination: Like many benzylic halides, its decomposition can be catalyzed by trace metals, such as iron or rust, leading to discoloration and polymerization.[2]

Q2: What are the common visual signs of 2-iodobenzyl chloride decomposition?

The most immediate indicator of decomposition is a change in color. Pure 2-iodobenzyl chloride is a white to off-white or pale yellow solid or liquid, depending on purity and ambient temperature (melting point is 29-31 °C).[3][4] Signs of degradation include:

  • Yellow to Brown Discoloration: Often indicates the formation of polymeric byproducts or the liberation of iodine.

  • Dark Purple/Brown Tinge: Strongly suggests the presence of elemental iodine (I₂), which forms upon cleavage of the C-I bond.

  • Fuming or Pressure Buildup: In a sealed container, decomposition can generate gaseous byproducts like HCl, leading to pressure.[5]

Q3: How should I properly store 2-iodobenzyl chloride to maximize its shelf-life?

Proper storage is critical to maintaining the integrity of the reagent.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen.[6]

  • Container: Use a clean, dry, tightly sealed glass container. Avoid metal containers or spatulas that could introduce catalytic impurities.[2]

  • Moisture Prevention: Store away from sources of moisture.[6] Using a desiccator for long-term storage is a good practice.

Troubleshooting Guide for Reactions

This section addresses specific issues you might encounter during a reaction involving 2-iodobenzyl chloride.

Q4: My reaction mixture is turning dark brown, and my yield is low. What is happening and how can I fix it?

A dark brown or purple color indicates that the 2-iodobenzyl chloride is decomposing and releasing free iodine. This side reaction consumes your starting material and introduces impurities.

Root Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Reaction Temperature is Too High Run the reaction at a lower temperature (e.g., 0 °C or room temperature). Use an ice bath during reagent addition.Reduces the rate of thermal decomposition and competing side reactions.[7] Many successful alkylations using 2-iodobenzyl chloride are performed at low temperatures.
Presence of Trace Moisture Use anhydrous solvents and reagents. Dry all glassware thoroughly (oven or flame-dried) before use. Run the reaction under an inert atmosphere (N₂ or Ar).[8]Prevents hydrolysis of the benzyl chloride to the corresponding alcohol, which can complicate the reaction.[8]
Light-Induced Decomposition Protect the reaction from light by wrapping the flask in aluminum foil.The C-I bond is photosensitive. UV light can initiate radical decomposition pathways.
Incompatible Base or Nucleophile Use a non-nucleophilic, sterically hindered base if a base is required. Add the 2-iodobenzyl chloride slowly to the solution of the nucleophile.Strong, unhindered bases can directly attack the benzyl chloride. Slow addition maintains a low concentration of the electrophile, minimizing self-condensation and decomposition.[9]
Q5: I'm observing unexpected byproducts in my analysis (NMR/LC-MS). What are they likely to be?

Understanding potential byproducts is key to optimizing your reaction.

Decomposition Workflow & Byproduct Identification:

A 2-Iodobenzyl Chloride B Hydrolysis A->B H₂O D Self-Condensation/ Polymerization A->D Base/Heat F C-I Bond Cleavage (Heat/Light) A->F C 2-Iodobenzyl Alcohol B->C E Polymeric Byproducts D->E G 2-Chlorobenzyl Radical + Iodine Radical F->G H Dimerization/ Side Reactions G->H J Free Iodine (I₂) (Causes Color) G->J I Various Byproducts (e.g., bibenzyls) H->I

Caption: Potential decomposition pathways of 2-iodobenzyl chloride.

  • 2-Iodobenzyl Alcohol: The result of hydrolysis by trace water.

  • Dibenzyl Ether Derivatives: Formed if the initially produced 2-iodobenzyl alcohol acts as a nucleophile.

  • Polymeric Materials: Resulting from self-condensation or radical polymerization, often appearing as an insoluble brown solid.[2]

Q6: How can I set up my reaction to maximize the chances of success from the start?

A robust experimental setup is your best defense against decomposition.

Recommended Experimental Protocol:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours and allow it to cool under a stream of inert gas (N₂ or Ar) or in a desiccator.[8]

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with inert gas. Maintain a positive pressure of inert gas throughout the reaction using a balloon or bubbler.

  • Reagent Preparation:

    • Use high-purity, anhydrous solvents.

    • Dissolve your nucleophile and any non-nucleophilic base in the anhydrous solvent.

    • In a separate, dry flask, dissolve the 2-iodobenzyl chloride in the anhydrous solvent.

  • Controlled Addition:

    • Cool the nucleophile solution to the desired temperature (e.g., 0 °C).

    • Add the 2-iodobenzyl chloride solution dropwise to the stirred nucleophile solution over a period of 15-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent byproduct formation from prolonged exposure to reaction conditions.

  • Workup: Proceed with a standard aqueous workup, ensuring to neutralize any acids or bases used.

Workflow for Optimal Reaction Setup:

cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Oven-Dry Glassware B Assemble & Purge with Inert Gas A->B C Use Anhydrous Solvents B->C D Dissolve Nucleophile & Cool to 0 °C C->D E Slowly Add Solution of 2-Iodobenzyl Chloride D->E F Monitor by TLC / LC-MS E->F G Quench Reaction F->G H Aqueous Workup & Purification G->H

Caption: Recommended workflow for reactions using 2-iodobenzyl chloride.

By implementing these rigorous, anhydrous, and controlled techniques, you can significantly mitigate the decomposition of 2-iodobenzyl chloride, leading to higher yields, cleaner reaction profiles, and more reliable results in your synthetic endeavors.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 2-Iodobenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reaction conditions for nucleophilic substitution on 2-iodobenzyl chloride. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to blend established chemical principles with practical, field-tested insights to ensure your experimental success.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts governing the reactivity of 2-iodobenzyl chloride, providing the foundational knowledge needed for reaction optimization and troubleshooting.

Q1: What is the primary reaction mechanism for nucleophilic substitution on 2-iodobenzyl chloride?

Answer: 2-Iodobenzyl chloride, as a primary benzylic halide, can react via both the S(_N)1 and S(_N)2 pathways.[1] The operative mechanism is highly dependent on the reaction conditions you choose.

  • S(N)2 Pathway: This pathway is generally favored due to the primary nature of the electrophilic carbon, which minimizes steric hindrance for a backside attack by the nucleophile.[1] Strong nucleophiles, lower temperatures, and polar aprotic solvents promote the S(_N)2 mechanism. The transition state is stabilized by the delocalization of π-electrons from the benzene ring.[2][3]

  • S(N)1 Pathway: This pathway becomes competitive because the resulting primary benzylic carbocation is significantly stabilized by resonance, spreading the positive charge across the aromatic ring.[4][5] Conditions that favor the S(_N)1 mechanism include polar protic solvents (which stabilize the carbocation intermediate), high temperatures, and the use of weak nucleophiles.[6]

G Competing SN1 and SN2 Pathways cluster_substrate Substrate cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Start 2-Iodobenzyl Chloride TS_SN2 Trigonal Bipyramidal Transition State Start->TS_SN2 Strong Nu: Polar Aprotic Solvent Carbocation Resonance-Stabilized Benzylic Carbocation Start->Carbocation Weak Nu: Polar Protic Solvent Prod_SN2 Substitution Product (Inversion) TS_SN2->Prod_SN2 Concerted Step Prod_SN1 Substitution Product (Racemization) Carbocation->Prod_SN1 Nucleophilic Attack

Caption: Competing S(_N)1 and S(_N)2 reaction pathways for 2-iodobenzyl chloride.

Q2: How does the ortho-iodo substituent impact the reaction?

Answer: The iodine atom at the ortho position introduces two competing effects:

  • Steric Hindrance: The bulky iodine atom can sterically hinder the backside approach of the nucleophile required for an S(N)2 reaction.[7][8] This can decrease the reaction rate compared to unsubstituted benzyl chloride. This "ortho effect" is a well-documented phenomenon where ortho-substituents influence reactivity through steric, rather than purely electronic, interactions.[9][10]

  • Electronic Effect: As a halogen, iodine is an electron-withdrawing group via induction, which can slightly destabilize the developing positive charge in an S(_N)1 transition state. However, this effect is generally less significant than the steric hindrance in this context.

For practical purposes, the primary consideration for the ortho-iodo group is its steric bulk, which preferentially disfavors the S(_N)2 pathway.

Q3: Which type of solvent should I use?

Answer: Your choice of solvent is one of the most critical parameters for controlling the reaction mechanism and outcome.

  • For S(_N)2 Reactions: Use polar aprotic solvents . Examples include acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. These solvents can dissolve the reactants but do not engage in hydrogen bonding with the nucleophile.[11] This leaves the nucleophile "bare" and highly reactive, maximizing the S(_N)2 reaction rate.

  • For S(N)1 Reactions: Use polar protic solvents . Examples include water, ethanol, methanol, and acetic acid. These solvents excel at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding and dipole interactions, thereby lowering the energy barrier for the S(_N)1 pathway.[6][12] However, be aware that these solvents can also act as nucleophiles, leading to solvolysis byproducts.

SolventTypeDielectric Constant (ε)Favored PathwayRationale
Water Polar Protic~80S(_N)1Excellent ion stabilization, but high potential for solvolysis.
Methanol/Ethanol Polar Protic~33 / ~24S(_N)1Good ion stabilization; common solvolysis products are ethers.
DMSO Polar Aprotic~47S(_N)2Highly polar, effectively solvates cations, leaving a highly reactive "bare" anion.[11]
DMF Polar Aprotic~37S(_N)2Similar to DMSO, excellent for promoting S(_N)2 reactions.
Acetonitrile Polar Aprotic~37S(_N)2Less polar than DMSO/DMF but a very common and effective solvent for S(_N)2.
Acetone Polar Aprotic~21S(_N)2A good, less polar option for many S(_N)2 reactions.[13][14]
Hexane/Toluene Non-polar~2NeitherGenerally poor solvents for ionic nucleophiles, leading to very slow or no reaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the nucleophilic substitution on 2-iodobenzyl chloride.

G Troubleshooting Workflow: Low Yield cluster_sm_yes cluster_sp_yes cluster_sp_no Problem Problem: Low or No Product Yield Check_SM Is unreacted starting material present? Problem->Check_SM Check_Side_Products Are side products observed (TLC/LCMS)? Check_SM->Check_Side_Products No Sol_Slow Solution: Reaction is too slow or incomplete. Increase temperature, use a stronger nucleophile, or switch to a better S(_N)2 solvent (e.g., DMSO). Check_SM->Sol_Slow Yes Sol_Elimination Solution: Elimination is competing. Use a less basic nucleophile or lower the reaction temperature. Check_Side_Products->Sol_Elimination Yes Sol_Degradation Solution: Substrate or product may be degrading. Run at lower temperature, ensure inert atmosphere, or check nucleophile stability. Check_Side_Products->Sol_Degradation No

Caption: Decision-making workflow for troubleshooting low product yield.

Problem: My reaction shows low or no conversion to the desired product.
  • Possible Cause 1: Inappropriate Solvent Choice

    • Explanation: You may be attempting an S(N)2 reaction (e.g., with NaN(_3) or NaCN) in a polar protic solvent like ethanol. The solvent is hydrogen-bonding to your nucleophile, drastically reducing its reactivity.[6]

    • Solution: For reactions with strong, anionic nucleophiles, switch to a polar aprotic solvent like DMF or DMSO to maximize nucleophile reactivity and favor the S(_N)2 pathway.

  • Possible Cause 2: Insufficient Nucleophilicity

    • Explanation: The chosen nucleophile may be too weak to displace the chloride, especially given the steric hindrance from the ortho-iodine. For example, using neutral water or methanol as a nucleophile at room temperature without a catalyst will be very slow.

    • Solution:

      • Switch to a stronger nucleophile: If using an alcohol (ROH), deprotonate it first with a non-nucleophilic base (like NaH) to form the much more reactive alkoxide (RO⁻).

      • Increase Temperature: Forcing conditions by increasing the temperature can often overcome a moderate activation barrier. Monitor for side product formation.

  • Possible Cause 3: Steric Hindrance is Dominating

    • Explanation: The combination of the ortho-iodo group and a bulky nucleophile (e.g., potassium tert-butoxide) may create too much steric hindrance for the S(_N)2 pathway to proceed efficiently.

    • Solution:

      • Promote the S(_N)1 pathway: If your nucleophile is also a weak base, switch to a polar protic solvent (e.g., refluxing ethanol) to encourage the reaction to proceed via the resonance-stabilized carbocation.

      • Use a smaller nucleophile: If the S(_N)2 pathway is desired, consider if a less sterically demanding nucleophile can be used.

Problem: My reaction is messy, with multiple unexpected spots on TLC.
  • Possible Cause 1: Competing Elimination Reaction

    • Explanation: If your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it may favor an E2 elimination pathway, removing a proton from the benzylic carbon to form 2-iodostyrene. Benzylic halides can undergo base-catalyzed dehydrohalogenation.[15]

    • Solution:

      • Use a less basic nucleophile: Favor nucleophiles that are strong but have low basicity (e.g., I⁻, Br⁻, N(_3)⁻, CN⁻).

      • Lower the temperature: Elimination reactions often have a higher activation energy than substitution and are more favored at higher temperatures.

      • Avoid bulky bases: Use a smaller base/nucleophile like sodium ethoxide instead of potassium tert-butoxide if an alkoxide is needed.

  • Possible Cause 2: Solvolysis

    • Explanation: If you are running the reaction in a nucleophilic solvent (e.g., methanol, water) to promote an S(_N)1 reaction, the solvent itself can react to form byproducts (e.g., 2-iodobenzyl methyl ether).

    • Solution: This is an inherent risk of the S(_N)1 pathway. To mitigate it, use the desired nucleophile in high concentration to outcompete the solvent. If possible, choose a non-nucleophilic polar protic solvent, although options are limited.

Experimental Protocols

These are generalized starting protocols. You must optimize concentrations, temperatures, and reaction times for your specific nucleophile.

Protocol 1: General Procedure for an S(_N)2 Reaction (e.g., with Sodium Azide)

This protocol prioritizes conditions that favor a bimolecular substitution mechanism.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-iodobenzyl chloride (1.0 eq).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO, ~0.2-0.5 M concentration relative to the substrate). Stir to dissolve.

  • Nucleophile Addition: Add the nucleophile (e.g., Sodium Azide, NaN(_3), 1.1–1.5 eq) portion-wise at room temperature. Note: Use caution as some nucleophiles can cause an initial exotherm.

  • Reaction: Stir the reaction at the desired temperature (start at room temperature and gently heat to 40–60 °C if necessary).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench by pouring into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: General Procedure for an S(_N)1 Reaction (e.g., with Ethanol)

This protocol is designed to promote the formation of a carbocation intermediate.

  • Setup: To a round-bottom flask, add 2-iodobenzyl chloride (1.0 eq).

  • Solvent/Nucleophile Addition: Add the polar protic solvent/nucleophile (e.g., absolute ethanol) to achieve a dilute concentration (~0.1 M).

  • Reaction: Heat the mixture to a gentle reflux. Note: If using a non-solvent nucleophile, add it now (e.g., a weak amine, 1.1 eq).

  • Monitoring: Monitor the reaction by TLC or LC-MS. S(_N)1 reactions can be slow, so allow sufficient time.

  • Workup: Cool the reaction mixture. Remove the bulk of the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the layers, extract the aqueous layer, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

  • Solvent Effects - aliphatic nucleophilic substitution . (n.d.). LibreTexts. Retrieved from --INVALID-LINK----INVALID-LINK--

  • Solvent Effects in Nucleophilic Substitution . (2021, June 10). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Nucleophilic substitution of benzylic halides . (n.d.). University of Calgary. Retrieved from --INVALID-LINK--

  • Competition between substitution and elimination . (2023, January 22). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Jin, E. J., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides . Molecules, 24(16), 2977. Retrieved from --INVALID-LINK--

  • Eliminations of benzylic systems . (n.d.). University of Calgary. Retrieved from --INVALID-LINK--

  • Nucleophilic Substitution . (n.d.). Arts, Science, and Commerce College, Kolhar. Retrieved from --INVALID-LINK--

  • E1 and E2 elimination reactions in primary allylic and benzylic halides . (2025, September 13). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • Alkyl Halides and Nucleophilic Substitution . (n.d.). Cengage. Retrieved from --INVALID-LINK--

  • Benzylic and Allylic Halides in Elimination Reactions . (2022, June 2). YouTube. Retrieved from --INVALID-LINK--

  • 2-Iodobenzoyl chloride | 609-67-6 . (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Reactivity Face-Off: (1-Chloro-2-methylpropyl)benzene vs. Benzyl Chloride in Nucleophilic Substitution . (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Effect of solvent in Nucleophilic Substitution Reaction . (2019, June 24). YouTube. Retrieved from --INVALID-LINK--

  • Allen, A. D., et al. (2014). Effect of Allylic Groups on SN2 Reactivity . The Journal of Organic Chemistry, 79(14), 6563–6572. Retrieved from --INVALID-LINK--

  • Effect of Allylic Groups on SN2 Reactivity . (2014, June 30). ACS Publications. Retrieved from --INVALID-LINK--

  • Ortho effect . (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112 . (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution . (2023, January 22). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - 2-Chlorobenzyl chloride . (2025, May 1). Fisher Scientific. Retrieved from --INVALID-LINK--

  • benzyl chloride can undergo both sn1 and sn2 reaction with high rate.explain . (2019, August 12). askIITians. Retrieved from --INVALID-LINK--

  • Nucleophilic Substitution Reactions . (n.d.). University of Illinois Springfield. Retrieved from --INVALID-LINK--

  • SN2 Reaction: Benzyl Chloride with HS- . (n.d.). ChemTube3D. Retrieved from --INVALID-LINK--

  • Nucleophilic Substitution and Elimination Guide . (n.d.). ChemComplete. Retrieved from --INVALID-LINK--

  • Nucleophilic Substitution and Elimination Reactions . (n.d.). California State University San Marcos. Retrieved from --INVALID-LINK--

  • Nucleophilic Substitution Reactions - Introduction . (2012, May 31). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? . (2023, May 11). Quora. Retrieved from --INVALID-LINK--

  • Benzyl iodide can either react via SN2 or SN1 substitution mechanism . (n.d.). Pearson. Retrieved from --INVALID-LINK--

  • Nucleophilic Substitution (SN1, SN2) . (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy . (2013, November 25). YouTube. Retrieved from --INVALID-LINK--

  • Nucleophilic Aromatic Substitution . (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--

  • Ortho-effect in substituted aromatic acids and bases . (2014, January 6). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • questions NUCLEOPHILIC SUBSTITUTION . (n.d.). Chemguide. Retrieved from --INVALID-LINK--

  • Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene) Catalyzed by Sulfides . (n.d.). Amanote Research. Retrieved from --INVALID-LINK--

  • Reactivity of benzyl halides towards nucleophilic substitution . (2017, December 30). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • Chemical Properties of 2-Iodobenzyl chloride (CAS 59473-45-9) . (n.d.). Cheméo. Retrieved from --INVALID-LINK--

  • 2-Iodobenzoyl chloride 98 609-67-6 . (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • 2-Iodobenzoyl Chloride 609-67-6 . (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved from --INVALID-LINK--

  • Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. (n.d.). Allen. Retrieved from --INVALID-LINK--

References

Common impurities in commercial 1-(Chloromethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

1-(Chloromethyl)-2-iodobenzene is a versatile bifunctional building block in organic synthesis. Its utility stems from the orthogonal reactivity of the chloromethyl group, which is amenable to nucleophilic substitution, and the iodo group, a prime substrate for transition-metal-catalyzed cross-coupling reactions.[1] However, the presence of even minor impurities in commercial batches can lead to significant complications in multi-step syntheses, including unpredictable reaction kinetics, formation of complex side-products, and challenges in the purification of the desired compound. This guide provides a comprehensive overview of common impurities, their origins, and robust protocols for their identification and removal, ensuring the integrity of your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common types of impurities I should expect in my commercial this compound?

While supplier specifications guarantee a certain purity level (often >98%), residual impurities from the synthesis and degradation of the product can be present. These can be broadly categorized into four classes:

  • Isomeric Impurities: These are compounds with the same molecular formula (C7H6ClI) but different arrangements of the substituents on the benzene ring. The most common are 1-(chloromethyl)-3-iodobenzene and 1-(chloromethyl)-4-iodobenzene.

  • Residual Starting Materials & Precursors: Depending on the synthetic route, unreacted starting materials such as 2-iodotoluene or precursors from the iodination or chloromethylation steps may be present.

  • Synthesis-Related By-products: These are formed during the manufacturing process and can include over-chlorinated species like 1-(dichloromethyl)-2-iodobenzene or products from side reactions, such as di(2-iodobenzyl) ether.

  • Degradation Products: this compound is susceptible to hydrolysis and oxidation. Common degradation products include 2-iodobenzyl alcohol, 2-iodobenzaldehyde, and 2-iodobenzoic acid.[1]

The following diagram illustrates the potential pathways for the formation of these impurities.

G SM Starting Materials (e.g., 2-Iodotoluene) Product This compound SM->Product Synthesis Isomers Isomeric Impurities (e.g., 1-(Chloromethyl)-3-iodobenzene) SM->Isomers Incomplete Regioselectivity Unreacted Unreacted Starting Materials SM->Unreacted Incomplete Reaction Byproducts Synthesis By-products (e.g., Di(2-iodobenzyl) ether) Product->Byproducts Side Reactions Degradation Degradation Products (e.g., 2-Iodobenzyl alcohol) Product->Degradation Hydrolysis/ Oxidation

Caption: Impurity Formation Pathways for this compound.

Q2: My reaction is not proceeding as expected. Could impurities be the cause?

Yes, impurities can significantly impact your reaction. For instance:

  • Nucleophilic Reactions: If your reaction involves a nucleophile attacking the chloromethyl group, the presence of 2-iodobenzyl alcohol (a common hydrolysis product) can consume your reagents, leading to lower yields.

  • Cross-Coupling Reactions: In reactions like Suzuki or Heck couplings involving the iodo group, isomeric impurities will lead to a mixture of regioisomeric products, which can be very difficult to separate.

  • Grignard/Organolithium Formation: Attempts to form a Grignard or organolithium reagent at the iodo-position will be quenched by acidic impurities like 2-iodobenzoic acid or alcoholic impurities.

Troubleshooting Steps:

  • Purity Assessment: Before use, verify the purity of your commercial this compound using the analytical methods described in Q3 .

  • Purification: If significant impurities are detected, purify the reagent using the protocols in Q4 .

  • Inert Atmosphere: The chloromethyl group is sensitive to moisture. Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Q3: How can I analyze the purity of my this compound?

A multi-technique approach is recommended for a comprehensive purity assessment.[2]

Recommended Analytical Workflow:

G Sample Commercial This compound GCMS GC-MS Analysis Sample->GCMS Detects volatile impurities & confirms mass NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR Confirms structure & quantifies impurities HPLC HPLC Analysis Sample->HPLC Quantifies non-volatile impurities Results Comprehensive Purity Profile GCMS->Results NMR->Results HPLC->Results

Caption: Analytical Workflow for Purity Assessment.

Detailed Protocols:

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To identify volatile impurities and confirm the mass of the main component.

  • Protocol:

    • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C.

    • Carrier Gas: Helium.

    • Detector: Mass Spectrometer in Electron Ionization (EI) mode. This method is effective for identifying isomeric impurities and residual starting materials like 2-iodotoluene.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and quantify impurities with distinct proton or carbon signals.

  • Protocol:

    • Sample Preparation: Dissolve ~10-20 mg of the sample in an appropriate deuterated solvent (e.g., CDCl3).

    • Analysis: Record ¹H and ¹³C NMR spectra. Look for characteristic peaks of expected impurities. For example, the benzylic protons of 2-iodobenzyl alcohol will appear as a singlet around 4.7 ppm, while the aldehyde proton of 2-iodobenzaldehyde will be a singlet around 10 ppm.[2]

3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To quantify the purity and detect non-volatile impurities like oxidation products.

  • Protocol:

    • Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm. Purity is determined by the area percentage of the main peak.[2]

Summary of Analytical Techniques and Detectable Impurities:

TechniqueDetectable ImpuritiesPurpose
GC-MS Isomeric impurities, residual 2-iodotoluene, over-chlorinated by-products.Identification of volatile components.
NMR Isomers (subtle shifts), 2-iodobenzyl alcohol, 2-iodobenzaldehyde, di(2-iodobenzyl) ether.Structural confirmation and quantification.
HPLC Isomers, 2-iodobenzoic acid, and other non-volatile degradation products.High-precision quantification.
Q4: I've confirmed the presence of impurities. What is the best way to purify my this compound?

The choice of purification method depends on the nature of the impurities.

Protocol 1: Purification by Recrystallization

  • Objective: To remove polar impurities such as 2-iodobenzyl alcohol and 2-iodobenzoic acid.

  • Methodology:

    • Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A hexane/ethyl acetate mixture is a good starting point.

    • Dissolution: Dissolve the crude material in a minimal amount of the hot solvent system.

    • Cooling: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.

    • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.[3]

    • Drying: Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • Objective: To separate isomers and other non-polar impurities.

  • Methodology:

    • Stationary Phase: Silica gel.

    • Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 95:5 hexane/ethyl acetate.

    • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Aqueous Wash

  • Objective: To remove water-soluble acidic impurities like 2-iodobenzoic acid.

  • Methodology:

    • Dissolution: Dissolve the commercial product in a water-immiscible organic solvent like dichloromethane or diethyl ether.

    • Washing: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove acidic impurities. Follow with a wash with brine (saturated NaCl solution).

    • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

References

Technical Support Center: Navigating the Challenges of Cross-Coupling Reactions with 1-(Chloromethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for cross-coupling reactions involving the versatile yet challenging substrate, 1-(chloromethyl)-2-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this unique building block in their synthetic endeavors. Here, we will delve into the common pitfalls, from catalyst poisoning to unexpected side reactions, and provide you with field-proven troubleshooting strategies to ensure the success of your experiments.

The Double-Edged Sword: Understanding the Reactivity of this compound

This compound is a valuable bifunctional molecule, offering two distinct reactive sites for sequential and selective functionalization. The highly reactive C(sp²)–I bond is primed for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. In contrast, the C(sp³)–Cl bond of the benzylic chloride provides a handle for subsequent nucleophilic substitution or further cross-coupling.

However, it is precisely this dual reactivity that presents a unique set of challenges. The benzylic chloride moiety, while synthetically useful, can be a notorious culprit in catalyst deactivation and the formation of unwanted byproducts. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound in cross-coupling reactions.

Q1: My reaction with this compound is resulting in a low yield of the desired product. What are the likely causes?

A1: Low yields in these reactions can stem from several factors, primarily related to catalyst deactivation and substrate instability.

  • Catalyst Poisoning by the Chloromethyl Group: The benzylic chloride can directly interact with the palladium catalyst. Oxidative addition of the C(sp³)–Cl bond to the Pd(0) center is a known side reaction that can compete with the desired oxidative addition at the more reactive C(sp²)–I bond.[1][2] This leads to the formation of undesired benzylic cross-coupling products and consumption of the active catalyst.

  • Ligand Degradation: Tertiary phosphine ligands, commonly used in cross-coupling reactions, are nucleophilic and can react with the electrophilic benzylic chloride to form stable phosphonium salts.[3] This process sequesters the ligand, rendering it unable to coordinate to the palladium center, leading to catalyst deactivation and the formation of palladium black.

  • Reaction with Base: The amine bases frequently used in cross-coupling reactions can also act as nucleophiles, reacting with the benzylic chloride.[4] This not only consumes the starting material but can also lead to the formation of amine-based impurities that can poison the catalyst.

  • Substrate Decomposition: Under certain conditions, particularly with strong bases or at elevated temperatures, this compound can be unstable.[5]

Q2: I am observing the formation of a significant amount of black precipitate (palladium black) in my reaction. What is causing this and how can I prevent it?

A2: The formation of palladium black is a clear indication of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into an inactive, heterogeneous form.[6][7]

  • Causes:

    • Ligand Depletion: As mentioned above, the reaction of phosphine ligands with the chloromethyl group is a primary cause. Without sufficient ligand to stabilize the Pd(0) center, it will rapidly precipitate.

    • Presence of Oxygen: Palladium(0) complexes are sensitive to oxidation. Inadequate degassing of solvents and reagents can lead to the formation of palladium oxides and subsequent decomposition.[7]

    • High Temperatures: Excessive heat can accelerate the rate of catalyst decomposition.[6]

    • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[7]

  • Solutions:

    • Optimize Ligand Choice and Stoichiometry: Consider using more sterically hindered and electron-rich phosphine ligands that are less nucleophilic. Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 4:1 for monodentate ligands) can also help to ensure the palladium center remains saturated.[7]

    • Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[6]

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal decomposition of the catalyst.

Q3: I am attempting a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser coupling). How can I suppress this side reaction?

A3: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[8]

  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: The most critical factor is the exclusion of oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).[6]

    • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a suitable ligand and an amine base.

    • Control of Copper Loading: If a copper co-catalyst is necessary, minimizing its concentration can help to reduce the rate of homocoupling.[6]

    • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q4: How can I ensure chemoselective coupling at the C–I bond without affecting the chloromethyl group?

A4: Achieving high chemoselectivity is key to successfully using this compound.

  • Leverage Inherent Reactivity: The C(sp²)–I bond is significantly more reactive towards oxidative addition than the C(sp³)–Cl bond.[9] This provides a thermodynamic and kinetic basis for selectivity.

  • Reaction Conditions are Crucial:

    • Mild Conditions: Use the mildest possible reaction conditions (lower temperature, weaker base) that still afford a reasonable reaction rate for the C–I coupling.

    • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired oxidative addition at the aryl iodide and the subsequent reductive elimination, minimizing the time the catalyst is available to react with the less reactive benzylic chloride.

    • Careful Choice of Base: Use a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) to avoid reaction with the chloromethyl group.

Troubleshooting Guide: From Problem to Solution

Observed Problem Potential Root Cause(s) Recommended Actions & Solutions
Low or No Conversion 1. Inactive Catalyst2. Catalyst Poisoning3. Impure Reagents1. Use a fresh, high-quality palladium precatalyst. Ensure phosphine ligands are not oxidized.2. See Q1 & Q2. Consider using a higher catalyst loading or a more robust ligand.3. Purify starting materials. Ensure solvents are anhydrous and degassed.
Formation of Palladium Black 1. Ligand Degradation2. Oxygen Contamination3. High Temperature1. Increase ligand:Pd ratio. Use less nucleophilic, bulky phosphine ligands.2. Improve degassing procedures.3. Lower the reaction temperature.
Multiple Unidentified Byproducts 1. Reaction of chloromethyl group with base or ligand.2. Substrate Decomposition.1. Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). See Q1.2. Screen milder reaction conditions (lower temperature).
Significant Alkyne Homocoupling (Sonogashira) 1. Presence of Oxygen2. High Copper(I) Concentration1. Ensure strictly anaerobic conditions.2. Reduce the amount of CuI or switch to a copper-free protocol.
Formation of Benzylic Coupled Product Competing oxidative addition at the C(sp³)–Cl bond.Use milder conditions to favor selective reaction at the C–I bond. Employ ligands that promote rapid coupling at the aryl iodide.

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways for catalyst deactivation when using this compound.

G Active_Catalyst Active Pd(0)L_n Catalyst Desired_Cycle Desired Catalytic Cycle (Oxidative Addition at C-I) Active_Catalyst->Desired_Cycle Reacts with C-I bond Side_Reaction_OA Side Reaction: Oxidative Addition at C-Cl Active_Catalyst->Side_Reaction_OA Reacts with C-Cl bond Substrate This compound Substrate->Desired_Cycle Phosphonium_Salt Benzylic Phosphonium Salt (Inactive) Substrate->Phosphonium_Salt Reacts with Substrate->Side_Reaction_OA Desired_Cycle->Active_Catalyst Regeneration Coupled_Product Desired Cross-Coupled Product Desired_Cycle->Coupled_Product Reductive Elimination Phosphine_Ligand Phosphine Ligand (PR3) Phosphine_Ligand->Phosphonium_Salt Pd_Black Pd Black (Inactive) Phosphonium_Salt->Pd_Black Leads to ligand depletion and... Side_Reaction_OA->Pd_Black Leads to catalyst decomposition

Caption: Catalyst deactivation pathways in cross-coupling reactions of this compound.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.1-1.5 equivalents), a non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, XPhos, 1.1-1.2 equivalents relative to Pd).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Add this compound (1.0 equivalent) followed by the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.

  • Reaction: Stir the mixture at the desired temperature (start with milder conditions, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding reaction.

G Start Low Yield or No Reaction Check_Catalyst Check Catalyst & Ligand Integrity Start->Check_Catalyst Check_Reagents Verify Reagent Purity & Dryness Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Optimize_Ligand Optimize Ligand & Ratio Check_Catalyst->Optimize_Ligand Optimize_Base Change to Non-Nucleophilic Base Check_Reagents->Optimize_Base Optimize_Temp Lower Reaction Temperature Check_Conditions->Optimize_Temp Success Successful Reaction Optimize_Ligand->Success Optimize_Base->Success Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting cross-coupling reactions.

By understanding the inherent reactivity of this compound and anticipating the potential pitfalls, you can design robust and efficient cross-coupling reactions. This guide provides a foundation for troubleshooting, but careful observation and systematic optimization will be your most valuable tools in the laboratory.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-(Chloromethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of rigorous scientific practice. 1-(Chloromethyl)-2-iodobenzene, a versatile bifunctional building block in organic synthesis, presents an interesting case for structural analysis due to the distinct electronic and steric influences of its ortho substituents. This guide provides an in-depth comparison of various analytical techniques for the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by data from ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Central Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For this compound, ¹H NMR offers a definitive fingerprint of its structure.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region, where the signals for the benzene ring protons appear, and the aliphatic region, which contains the signal for the chloromethyl protons.

The aromatic region is particularly informative. Due to the ortho-disubstitution pattern, all four aromatic protons are chemically non-equivalent, leading to a complex multiplet pattern. The interpretation of this region is governed by the combined electronic and steric effects of the iodine and chloromethyl substituents. The iodine atom is a large, weakly deactivating substituent, while the chloromethyl group is moderately deactivating through an inductive effect. This leads to a predictable dispersion of the aromatic proton signals. Typically, the proton ortho to the iodine and meta to the chloromethyl group will be the most downfield, while the proton ortho to the chloromethyl group and meta to the iodine will be the most upfield. The coupling constants between adjacent aromatic protons (ortho-coupling) are typically in the range of 7-10 Hz, while meta-coupling (over four bonds) is much smaller (2-3 Hz), and para-coupling is often negligible.[1]

The chloromethyl protons (-CH₂Cl) typically appear as a singlet in the aliphatic region of the spectrum. The chemical shift of this singlet is influenced by the electronegativity of the adjacent chlorine atom and the aromatic ring, usually falling in the range of 4.5-5.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible ¹H NMR spectrum can be obtained by following a standardized protocol.

Step-by-Step ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[2][3] Ensure the sample is fully dissolved.

  • Solvent Choice : Deuterated chloroform (CDCl₃) is a common choice as it is a good solvent for a wide range of organic compounds and its residual proton signal does not interfere with the signals of interest.[4]

  • Shimming : Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field. This is crucial for obtaining high-resolution spectra with sharp lines.[4]

  • Acquisition : Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

A Multi-faceted Approach: Corroborative Analytical Techniques

While ¹H NMR is highly informative, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques. ¹³C NMR, Mass Spectrometry, and FTIR Spectroscopy each provide unique and complementary information.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct singlet. The aromatic region will show six signals, and the aliphatic region will show one signal for the chloromethyl carbon. The chemical shifts are influenced by the nature of the substituents.[5]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[6] In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) will be observed at m/z corresponding to its molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximately 3:1 ratio).[7] Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways include the loss of a chlorine atom, a chloromethyl radical, or an iodine atom.[8][9]

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[10] The FTIR spectrum of this compound will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the chloromethyl group, as well as C-Cl and C-I stretching vibrations.

Comparative Analysis of Analytical Techniques

Technique Information Provided Strengths Limitations
¹H NMR Chemical environment and connectivity of protons.High resolution, provides detailed structural information.Requires soluble samples, can have complex spectra for some molecules.
¹³C NMR Information about the carbon skeleton.Complements ¹H NMR, good for determining the number of unique carbons.Lower sensitivity than ¹H NMR, requires longer acquisition times.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Can be a destructive technique, isomers may have similar spectra.
FTIR Spectroscopy Presence of functional groups.Fast and non-destructive, good for identifying key functional groups.Provides limited information about the overall molecular structure.

Visualizing the Workflow and Structural Logic

To better illustrate the analytical process and the relationship between the molecular structure and its spectral data, the following diagrams are provided.

G cluster_workflow Experimental Workflow: 1H NMR Analysis Sample Prep Sample Preparation (Dissolve in CDCl3) NMR Tube Transfer to NMR Tube Sample Prep->NMR Tube Spectrometer Insert into Spectrometer NMR Tube->Spectrometer Shimming Magnetic Field Shimming Spectrometer->Shimming Acquisition Data Acquisition Shimming->Acquisition Processing Data Processing (Fourier Transform) Acquisition->Processing Spectrum 1H NMR Spectrum Processing->Spectrum

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

G Molecule This compound Aromatic Protons (4H) -CH2Cl Protons (2H) HNMR ¹H NMR Spectrum Aromatic Region (Multiplet) Aliphatic Region (Singlet) Molecule:f0->HNMR:f0 correlate to Molecule:f1->HNMR:f1 correlate to Interpretation Spectral Interpretation Chemical Shifts Coupling Constants HNMR->Interpretation informs Structure Structural Features Ortho-disubstitution Electronic Effects Steric Effects Structure->Interpretation determine

Caption: The logical relationship between structure and ¹H NMR data.

Conclusion

The structural elucidation of this compound is most effectively achieved through a comprehensive analysis centered around ¹H NMR spectroscopy. The detailed information on proton environments and connectivity provided by ¹H NMR, when supported by the complementary data from ¹³C NMR, mass spectrometry, and FTIR, allows for an unambiguous and confident structural assignment. This multi-technique approach exemplifies the rigorous standards required in modern chemical research and drug development.

References

A Comparative Guide to Benzylation: Selecting the Optimal Reagent for Your Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the benzylation of nucleophiles stands as a cornerstone transformation, pivotal for the installation of the versatile benzyl (Bn) protecting group and for the construction of complex molecular architectures in drug discovery and materials science. The choice of the benzylating agent is a critical decision that dictates the reaction's efficiency, selectivity, and compatibility with the substrate's functional groups. While 1-(chloromethyl)-2-iodobenzene offers a unique combination of a benzylating moiety and a handle for cross-coupling reactions, a diverse arsenal of alternative reagents provides a broader spectrum of reactivity and applicability. This guide provides an in-depth comparison of the most common and effective alternatives, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

The Benzylating Agent Landscape: A Strategic Overview

The selection of a benzylating agent hinges on a careful consideration of the nucleophile's nature (e.g., alcohol, amine, thiol), the substrate's sensitivity to acidic or basic conditions, and the desired level of reactivity. The most prominent alternatives to this compound can be broadly categorized by their reaction mechanisms and activating conditions:

  • Base-Mediated Benzylation: Primarily involving benzyl halides.

  • Acid-Catalyzed Benzylation: Featuring reagents like benzyl trichloroacetimidate.

  • Neutral/Mild Benzylation: Employing reagents such as 2-benzyloxy-1-methylpyridinium triflate.

  • Sulfonate-Based Benzylation: Utilizing benzyl tosylates and mesylates.

This guide will dissect each of these categories, providing a comparative analysis of their performance and detailed experimental protocols.

The Workhorses: Benzyl Halides (BnBr and BnCl)

Benzyl bromide (BnBr) and benzyl chloride (BnCl) are the most traditional and widely used benzylating agents, typically employed under basic conditions in a Williamson ether-type synthesis. Their reactivity is governed by the principles of nucleophilic substitution (SN1 and SN2).

Mechanism of Action:

The reaction proceeds via the deprotonation of the nucleophile (e.g., an alcohol or amine) by a base to generate a more potent nucleophile (an alkoxide or amide). This species then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion. The reaction can proceed through either an SN1 or SN2 pathway, depending on the substrate, solvent, and reaction conditions. The ability of the benzyl group to stabilize a carbocation makes the SN1 pathway accessible.

Benzyl_Halide_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) ROH R-OH RO_neg R-O⁻ ROH->RO_neg Base Base BaseH_pos Base-H⁺ Base->BaseH_pos RO_neg2 R-O⁻ TransitionState [R-O···Bn···X]⁻ RO_neg2->TransitionState BnX Bn-X (X = Br, Cl) BnX->TransitionState ROBn R-O-Bn TransitionState->ROBn X_neg X⁻ TransitionState->X_neg

Figure 1: General mechanism for base-mediated benzylation with benzyl halides.

Comparative Performance:

Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion compared to the chloride ion. This often translates to faster reaction times and milder conditions.

ReagentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl BromidePhenolK₂CO₃AcetoneReflux12~95General Knowledge
Benzyl ChlorideAnilineNa₂CO₃H₂O1004~85[1]
Benzyl BromidePrimary AmineK₂CO₃MethanolReflux6High[2][3]
Benzyl BromideThiophenolEt₃N or K₂CO₃WaterRT1ExcellentGeneral Knowledge

Experimental Protocol: Benzylation of an Alcohol using Benzyl Bromide and NaH [4][5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the alcohol (1.0 equiv.) and dissolve it in anhydrous DMF (5–10 mL/mmol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv.) portion-wise.

  • Benzylation: Add benzyl bromide (1.5–2.0 equiv.) dropwise to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to 0 °C and quench with an excess of triethylamine, followed by dilution with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

The Acid-Activated Alternative: Benzyl Trichloroacetimidate

For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate offers an excellent alternative, enabling benzylation under mildly acidic conditions.[6]

Mechanism of Action:

The reaction is catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The acid protonates the imidate nitrogen, making the benzyl group highly electrophilic and susceptible to nucleophilic attack by the alcohol. The byproduct, trichloroacetamide, is easily removed.[7]

Trichloroacetimidate_Mechanism Imidate Bn-O-C(=NH)CCl₃ ProtonatedImidate Bn-O-C(=N⁺H₂)CCl₃ Imidate->ProtonatedImidate + H⁺ H_plus H⁺ Intermediate [R-O(H)···Bn···O=C(NH₂)CCl₃]⁺ ProtonatedImidate->Intermediate + R-OH ROH R-OH ROBn R-O-Bn Intermediate->ROBn Amide H₂N-C(=O)CCl₃ Intermediate->Amide H_plus2 H⁺ Intermediate->H_plus2

Figure 2: Acid-catalyzed benzylation using benzyl trichloroacetimidate.

Performance and Selectivity:

Benzyl trichloroacetimidate is particularly useful for the benzylation of complex molecules with acid-stable, base-labile functional groups. It has been shown to be effective for primary, secondary, and even some tertiary alcohols.[8] While highly effective, the selectivity for primary hydroxyl groups in the presence of secondary ones can be low.[9]

SubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Primary AlcoholTMSOTfCH₂Cl₂RT24>80[8]
Secondary AlcoholTMSOTfCH₂Cl₂RT24~70-80[8]
Tertiary AlcoholTfOHCH₂Cl₂RT2439[8]

Experimental Protocol: Benzylation of an Alcohol using Benzyl Trichloroacetimidate [8]

  • Preparation: Dissolve the alcohol (1.0 equiv.) and benzyl trichloroacetimidate (1.5 equiv.) in anhydrous dichloromethane (CH₂Cl₂).

  • Initiation: Cool the solution to 0 °C and add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMS-OTf, ~0.2 equiv.) dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

The Mild Mannered Reagent: 2-Benzyloxy-1-methylpyridinium Triflate (Bn-OPT)

For highly sensitive substrates that cannot tolerate either acidic or basic conditions, 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT) has emerged as a powerful neutral benzylating agent.[10]

Mechanism of Action:

Upon gentle heating, Bn-OPT is proposed to undergo thermal ionization to generate a reactive benzyl cation equivalent, which is then trapped by the nucleophile. The reaction is typically carried out in the presence of an acid scavenger like magnesium oxide (MgO).[11]

BnOPT_Mechanism BnOPT [Bn-O-Py⁺-Me]OTf⁻ Bn_plus Bn⁺ BnOPT->Bn_plus Thermal Ionization PyOMe Me-Py=O BnOPT->PyOMe Heat Δ ROBn R-O-Bn Bn_plus->ROBn + R-OH ROH R-OH H_plus H⁺

Figure 3: Proposed mechanism for benzylation with Bn-OPT.

Performance and Scope:

Bn-OPT is effective for the benzylation of primary and secondary alcohols, often providing excellent yields where other methods fail.[11] It can also be used for the benzylation of carboxylic acids.[12][13] Phenols and tertiary alcohols are generally less reactive under these conditions.[11]

SubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
Primary AlcoholToluene902485-95[6]
Secondary AlcoholToluene902480-90[6]
Carboxylic AcidPhCF₃832481-98[12][13]

Experimental Protocol: Benzylation of an Alcohol using Bn-OPT [6]

  • Preparation: In a flask, combine the alcohol (1.0 equiv.), 2-benzyloxypyridine (2.0 equiv.), and magnesium oxide (2.0 equiv.) in toluene (10 mL per mmol of alcohol).

  • Activation: Cool the mixture in an ice bath and add methyl triflate (2.0 equiv.) dropwise to generate the Bn-OPT in situ.

  • Reaction: Gradually heat the reaction mixture to 90 °C and maintain for 24 hours.

  • Work-up: Cool the reaction to room temperature, filter through Celite® with the aid of CH₂Cl₂, and concentrate the filtrate.

  • Purification: Purify the residue by silica gel chromatography.

The Sulfonate Suite: Benzyl Tosylate (BnOTs) and Mesylate (BnOMs)

Benzyl sulfonates, such as tosylates and mesylates, are highly effective benzylating agents due to the excellent leaving group ability of the sulfonate anions. They are often used under basic conditions, similar to benzyl halides.

Mechanism of Action:

The reaction follows a classic SN2 pathway where the nucleophile attacks the benzylic carbon, displacing the sulfonate leaving group. The stability of the resulting sulfonate anion drives the reaction forward.[14]

Sulfonate_Mechanism Nu_neg Nu⁻ TransitionState [Nu···Bn···OSO₂R']⁻ Nu_neg->TransitionState BnOSulf Bn-OSO₂R' BnOSulf->TransitionState NuBn Nu-Bn TransitionState->NuBn Sulf_neg ⁻OSO₂R' TransitionState->Sulf_neg

Figure 4: SN2 mechanism for benzylation with benzyl sulfonates.

Comparative Reactivity:

The reactivity of benzyl sulfonates is directly related to the stability of the sulfonate anion. Benzyl triflate (BnOTf) is significantly more reactive than benzyl tosylate, which in turn is more reactive than benzyl mesylate. However, benzyl tosylate and mesylate are often preferred due to their greater stability and ease of handling compared to the highly reactive and moisture-sensitive benzyl triflate.[15] Benzyl tosylates themselves can be unstable and are often prepared fresh.[16]

| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl Tosylate | Phenol | K₂CO₃ | DMF | 80 | 4-12 | High |[14] | | Benzyl Mesylate | Primary Alcohol | LiB(C₆F₅)₄/MgO | CH₂Cl₂/Cyclohexane | RT | 24 | 96 |[11] |

Experimental Protocol: O-Benzylation of a Phenol using Benzyl Tosylate [14]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).

  • Dissolution: Add anhydrous DMF to dissolve the reactants.

  • Addition: Add freshly prepared benzyl tosylate (1.1 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion: A Strategic Selection for Synthetic Success

The choice of a benzylating agent is a nuanced decision that requires a thorough understanding of the substrate and the desired reaction outcome. While this compound serves a specific niche, the broader family of benzylating reagents offers a versatile toolkit for the modern synthetic chemist.

Summary of Recommendations:

  • For robust, general-purpose benzylation under basic conditions , benzyl bromide is often the reagent of choice due to its high reactivity.

  • For substrates sensitive to base, benzyl trichloroacetimidate provides a reliable method under mildly acidic conditions .

  • When neutrality is paramount for highly sensitive and complex molecules, 2-benzyloxy-1-methylpyridinium triflate offers a unique and powerful solution.

  • Benzyl tosylates and mesylates are excellent alternatives to benzyl halides, offering high reactivity and often crystalline, easy-to-handle reagents, though their stability can be a concern.

By carefully considering the mechanistic nuances and experimental parameters outlined in this guide, researchers can confidently select the optimal benzylating agent to achieve their synthetic goals with high efficiency and selectivity.

References

A Comparative Guide to High-Resolution Mass Spectrometry of 1-(Chloromethyl)-2-iodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of synthetic intermediates and potential impurities is a cornerstone of ensuring product quality and safety. Halogenated aromatic compounds, such as 1-(Chloromethyl)-2-iodobenzene derivatives, are vital building blocks in organic synthesis. However, their analysis presents unique challenges due to the complex isotopic patterns of chlorine and the potential for various isomeric and degradation products. High-Resolution Mass Spectrometry (HRMS) stands out as an indispensable tool for these analytical challenges, providing unparalleled mass accuracy and resolution.

This guide offers an in-depth comparison of HRMS methodologies for the analysis of this compound and its derivatives. We will delve into the causality behind experimental choices, compare leading HRMS platforms, and provide validated protocols to ensure trustworthy and reproducible results.

The Imperative of High Resolution for Halogenated Compounds

The molecular formula of this compound is C7H6ClI, with a monoisotopic mass of 251.92028 Da.[1] The presence of both chlorine and iodine introduces specific analytical considerations:

  • Complex Isotopic Patterns: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[2] This results in a characteristic M/M+2 isotopic pattern for any chlorine-containing ion.[3][4]

  • Monomonoisotopic Nature of Iodine: Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum by not adding further isotopic complexity.[5]

  • High Mass Accuracy Requirement: The ability to distinguish between compounds with very similar nominal masses is critical. HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can achieve mass accuracy in the low ppm to sub-ppm range, enabling the confident determination of elemental compositions from accurate mass measurements.[6][7][8]

The combination of these factors makes HRMS essential for unambiguously identifying the target compound and differentiating it from potential impurities that may have the same nominal mass but a different elemental composition.

Comparative Analysis of HRMS Platforms: Orbitrap vs. Time-of-Flight (TOF)

The two dominant technologies in the field of HRMS for small molecule analysis are the Orbitrap and Time-of-Flight (TOF) mass analyzers.[6][7] The choice between them often depends on the specific analytical requirements, such as desired resolution, scan speed, and dynamic range.

FeatureOrbitrap Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF)
Principle of Operation Ions are trapped in an electrostatic field and their axial oscillation frequency is converted to a mass-to-charge ratio.Ions are accelerated into a field-free drift tube, and their time of flight to the detector is measured to determine m/z.
Resolution Very high resolution is achievable (up to 500,000 or more), but it is inversely proportional to the scan speed.[6]Resolution is generally lower than the highest-end Orbitraps but is constant across the mass range and independent of scan speed.[6]
Mass Accuracy Excellent mass accuracy (typically < 3 ppm) and stability over time.[6][9]Very good mass accuracy (typically < 5 ppm), though may require more frequent calibration compared to Orbitraps.[6]
Scan Speed Slower scan speeds are required for higher resolution, which can be a limitation for fast chromatography.[10]Very high scan speeds, making it well-suited for coupling with ultra-high-performance liquid chromatography (UHPLC).[6][9]
Dynamic Range Can have a more limited dynamic range, potentially sacrificing low-abundance ions in complex samples.[10]Generally offers a wider dynamic range, which is beneficial for detecting low-level impurities alongside a major component.
Suitability for Topic Ideal for achieving the highest resolution to separate isobaric interferences and for confident formula determination.[11]Excellent for high-throughput screening and when coupled with fast separation techniques.

Expert Insight: For the specific task of characterizing a synthetic batch of a this compound derivative, where confident identification and impurity profiling are paramount, the superior resolution of an Orbitrap-based system is often favored.[11] It provides an exceptional level of confidence in elemental composition assignments. However, for quantitative analysis in a high-throughput setting, a modern Q-TOF instrument's speed and dynamic range can be highly advantageous.[10]

Ionization Techniques: A Critical Choice

The method of ionization is a critical first step in mass spectrometry analysis. For compounds like this compound, the choice is typically between a hard ionization technique like Electron Ionization (EI), often coupled with Gas Chromatography (GC), and softer ionization techniques for Liquid Chromatography (LC) coupling.

Electron Ionization (EI) for GC-HRMS

Electron Ionization is a classic, high-energy technique that results in extensive fragmentation.[12][13]

  • Why it's used: EI provides reproducible fragmentation patterns that are highly useful for structural elucidation and can be compared against established spectral libraries like the NIST database.[14]

  • Causality: The 70 eV electron beam imparts significant energy into the molecule, causing predictable bond cleavages.[2] This process is highly reproducible, making it a gold standard for qualitative analysis.[13]

Experimental Protocol: GC-EI-HRMS Analysis

  • Sample Preparation: Dissolve the this compound derivative in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.[2]

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 70°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[2]

    • Electron Energy: 70 eV.[2]

    • Mass Analyzer: Orbitrap or TOF.

    • Mass Range: Scan from m/z 50 to 350.

    • Resolution: Set to >60,000 (for Orbitrap) or >25,000 (for TOF).

Fragmentation Analysis of this compound by EI-MS

The fragmentation of this compound is driven by the cleavage of the weakest bonds and the formation of stable ions. Key fragmentation pathways include the loss of a chlorine atom, the cleavage of the C-I bond, and the loss of the chloromethyl group.

A significant fragment is often the tropylium ion or a related aromatic cation.[15] Dissociative ionization of iodobenzene has been shown to produce a neutral iodine atom and the C₆H₅⁺ ion.[16] For substituted benzenes with a CH₂X group, cleavage of the C-C bond to form a resonance-stabilized benzylic cation is common.[15]

Fragmentation_Pathway

Soft Ionization for LC-HRMS

For less volatile derivatives or when analyzing mixtures that are not amenable to GC, LC-HRMS with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is the method of choice. These techniques typically generate the protonated molecule [M+H]⁺ or other adducts with minimal in-source fragmentation.

  • Why it's used: Soft ionization is ideal for confirming the molecular weight of the parent compound with high accuracy. Tandem MS (MS/MS) can then be used to induce fragmentation in a controlled manner for structural confirmation.

  • Causality: ESI and APCI impart much less energy to the analyte molecule compared to EI, preserving the molecular ion. This is crucial when the primary goal is to determine the accurate mass of the intact molecule.

Experimental Protocol: LC-ESI-HRMS Analysis

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive ion electrospray (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Mass Analyzer: Orbitrap or TOF.

    • Acquisition Mode: Full scan from m/z 100-500. For MS/MS, use collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV.

    • Resolution: >70,000 (for Orbitrap) or >30,000 (for TOF).

Overall Analytical Workflow

The diagram below illustrates a comprehensive workflow for the analysis of this compound derivatives, integrating both GC-HRMS and LC-HRMS approaches for a complete characterization.

Analytical_Workflow

Conclusion

High-Resolution Mass Spectrometry is an exceptionally powerful technique for the analysis of this compound derivatives. By leveraging high mass accuracy and resolution, analysts can confidently determine elemental compositions, interpret complex isotopic patterns, and elucidate structures through fragmentation analysis. The choice between Orbitrap and TOF platforms, as well as between EI and soft ionization techniques, should be guided by the specific analytical goals. An Orbitrap-based system coupled with GC-EI-MS provides rich, reproducible fragmentation data for structural confirmation, while an LC-HRMS platform with ESI is superior for analyzing less volatile compounds and confirming molecular weights. By following the validated protocols and understanding the principles outlined in this guide, researchers can achieve robust and reliable characterization of these important chemical entities.

References

A Senior Application Scientist's Guide to 2-Iodobenzylating Agents: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of the optimal reagent is a critical decision that balances reactivity, cost, and practicality. The introduction of the 2-iodobenzyl moiety is a key transformation in the synthesis of a variety of complex molecules, including pharmaceuticals and materials. This guide provides an in-depth technical comparison of three common precursors for this purpose: 1-(Chloromethyl)-2-iodobenzene , 2-Iodobenzyl bromide , and 2-Iodobenzyl alcohol . We will delve into a cost-benefit analysis, supported by chemical principles and experimental data, to empower you to make the most informed decision for your synthetic strategy.

Introduction: The Utility of the 2-Iodobenzyl Group

The 2-iodobenzyl group is a versatile building block in organic synthesis. It uniquely combines a reactive benzylic position, susceptible to nucleophilic attack, with an aryl iodide, a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This dual functionality allows for sequential and diverse functionalization, making it a valuable synthon in the construction of complex molecular architectures.

The Contenders: A Head-to-Head Comparison

Our analysis focuses on three commercially available reagents that serve as sources of the 2-iodobenzyl group.

ReagentStructureKey Features
This compound this compoundGenerally the most cost-effective halide option. The chloride is a moderate leaving group.
2-Iodobenzyl bromide 2-Iodobenzyl bromideMore reactive than the chloride due to the better leaving group ability of bromide. Often preferred for faster reactions or with less reactive nucleophiles.
2-Iodobenzyl alcohol 2-Iodobenzyl alcoholRequires activation (e.g., conversion to a sulfonate ester or halide) before it can act as an electrophile. Offers a different synthetic handle and can be advantageous in certain contexts.

Cost-Benefit Analysis: Where to Invest Your Resources

The choice of reagent often comes down to a trade-off between cost and reactivity. The following table provides an estimated cost comparison based on currently available supplier pricing. Prices are subject to change and may vary based on vendor and purity.

ReagentTypical Price (USD/gram)
This compound$15 - $30
2-Iodobenzyl bromide$25 - $50
2-Iodobenzyl alcohol$5 - $15

Analysis:

  • This compound emerges as a cost-effective option for large-scale synthesis or when budgetary constraints are a primary concern. Its lower reactivity compared to the bromide analogue may necessitate longer reaction times or more forcing conditions.

  • 2-Iodobenzyl bromide is the more expensive halide but offers significantly higher reactivity. This can translate to shorter reaction times, milder conditions, and potentially higher yields, which can offset the initial cost, especially in complex, multi-step syntheses where efficiency is paramount.

  • 2-Iodobenzyl alcohol is the most economical of the three. However, its use as an electrophile requires an additional activation step, which adds to the overall cost and time of the synthesis. Its primary utility lies in its direct use in reactions where the alcohol functionality is desired or as a precursor for the in situ generation of the corresponding halides or other derivatives.

Performance in Key Synthetic Transformations

The true value of a reagent is demonstrated in its performance. We will now compare the utility of our three contenders in two of the most common applications of the 2-iodobenzyl group: nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for forming ether linkages. It involves the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction.[1][2][3]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Alkyl_Halide 2-Iodobenzyl Halide Ether 2-Iodobenzyl Ether Alkyl_Halide->Ether Alkoxide_ref Alkoxide (R-O⁻) Alkoxide_ref->Ether SN2 Attack

Workflow for the Williamson Ether Synthesis.

Therefore, we can predict the following trend in reactivity:

2-Iodobenzyl bromide > this compound

This suggests that reactions with 2-iodobenzyl bromide will proceed faster and under milder conditions than those with this compound. For less reactive alcohols or when trying to minimize reaction times, the bromide is the superior choice, despite its higher cost. 2-Iodobenzyl alcohol would first need to be converted to a halide or a sulfonate ester to participate in this reaction.

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Iodobenzyl halide (chloride or bromide, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the 2-iodobenzyl halide in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety of these reagents is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5][6][7]

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] The reactivity of the aryl halide in the oxidative addition step of the catalytic cycle is a key factor in the overall reaction rate. The C-I bond is significantly weaker than C-Br and C-Cl bonds, making aryl iodides the most reactive substrates for this transformation.[4]

Since all three of our reagents contain the same aryl iodide functionality, their reactivity in the Suzuki-Miyaura coupling at the aryl position is expected to be comparable under similar conditions. The choice between them would therefore depend on the desired functionality at the benzylic position and the overall cost-effectiveness of the synthetic route.

This protocol is a general procedure for the coupling of an arylboronic acid with a 2-iodobenzyl derivative.

Materials:

  • 2-Iodobenzyl derivative (from previous step, 1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)(_2), 0.02 eq)

  • Triphenylphosphine (PPh(_3), 0.08 eq)

  • Potassium carbonate (K(_2)CO(_3), 2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add the 2-iodobenzyl derivative, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sequential_Functionalization cluster_0 Path A: Nucleophilic Substitution First cluster_1 Path B: Cross-Coupling First Start_A 2-Iodobenzyl Halide Intermediate_A 2-Iodobenzyl Ether/Amine etc. Start_A->Intermediate_A Nucleophilic Substitution Product_A Cross-Coupled Product Intermediate_A->Product_A Suzuki Coupling Start_B 2-Iodobenzyl Halide Intermediate_B Biarylmethyl Halide Start_B->Intermediate_B Suzuki Coupling Product_B Final Product Intermediate_B->Product_B Nucleophilic Substitution

Sequential functionalization strategies.

Synthesis of Isoindolinones: A Case Study

Isoindolinones are a class of nitrogen-containing heterocyclic compounds that are prevalent in many biologically active molecules and natural products. The 2-iodobenzyl moiety is a common precursor for the synthesis of isoindolinones.

A common strategy involves the reaction of a 2-iodobenzyl halide with a primary amine, followed by a palladium-catalyzed intramolecular carbonylation or other cyclization methods. In this context, the higher reactivity of 2-iodobenzyl bromide would be advantageous in the initial amination step, potentially leading to higher yields and shorter reaction times compared to This compound . 2-Iodobenzyl alcohol could also be used, but would require conversion to a suitable leaving group first.

Safety and Handling

All three reagents should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • This compound and 2-Iodobenzyl bromide are lachrymators and corrosive. They can cause severe skin burns and eye damage.[8]

  • 2-Iodobenzyl alcohol is an irritant.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Recommendations

The choice between this compound, 2-iodobenzyl bromide, and 2-iodobenzyl alcohol is a nuanced decision that depends on the specific requirements of your synthesis.

  • For cost-sensitive, large-scale syntheses where reaction time is not a critical factor, This compound is a viable and economical choice.

  • For high-throughput synthesis, complex multi-step preparations, or reactions with less reactive nucleophiles , the higher reactivity of 2-iodobenzyl bromide justifies its higher cost by offering improved efficiency and potentially higher yields.

  • 2-Iodobenzyl alcohol is an excellent, cost-effective starting material if the synthetic route involves an initial transformation of the alcohol or if an in-situ generation of the corresponding halide is planned.

By carefully considering the factors of cost, reactivity, and the specific demands of your synthetic target, you can confidently select the most appropriate 2-iodobenzylating agent to achieve your research and development goals.

References

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Isomers of Chloromethyl Iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, understanding the subtle interplay of steric and electronic effects on reaction kinetics is paramount. This guide provides an in-depth technical comparison of the reactivity of ortho-, meta-, and para-isomers of chloromethyl iodobenzene in nucleophilic substitution reactions. By dissecting the underlying physical organic principles and referencing analogous experimental data, this document serves as a predictive tool for reaction design and optimization.

Introduction: The Competing Influences on Benzylic Reactivity

The chloromethyl iodobenzene isomers present a fascinating case study in reactivity. As benzylic halides, they are inherently more reactive than their alkyl halide counterparts due to the ability of the benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[1] However, the presence and position of the iodine substituent introduce a layer of complexity, modulating the intrinsic reactivity of the chloromethyl group through a combination of electronic and steric effects. This guide will elucidate these factors to predict the relative reactivity of the three isomers.

Theoretical Framework: Unraveling Electronic and Steric Effects

The reactivity of each isomer is dictated by a delicate balance of inductive effects, resonance effects, and steric hindrance.

Electronic Effects: A Tale of Two Halogens

The iodine and chlorine substituents exert opposing electronic effects on the benzene ring and the benzylic carbon.

  • Inductive Effect (-I): Both iodine and chlorine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect deactivates the benzene ring towards electrophilic substitution but, more importantly for this context, it can influence the stability of charged intermediates or transition states in nucleophilic substitution at the benzylic position. The inductive effect of iodine is weaker than that of chlorine.

  • Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect is most pronounced when the substituent is at the ortho or para position. In the meta position, the resonance effect is negligible.

The interplay of these effects determines the electron density at the benzylic carbon and the stability of any potential carbocation intermediate.

The "Ortho Effect": A Steric and Electronic Anomaly

The ortho isomer is a special case. In addition to the electronic effects, the bulky iodine atom in close proximity to the chloromethyl group introduces significant steric hindrance. This "ortho effect" can impede the approach of a nucleophile in an SN2 reaction, thereby slowing the reaction rate.[2][3] Furthermore, steric hindrance can force the chloromethyl group out of the plane of the benzene ring, potentially disrupting π-orbital overlap and affecting the stability of the transition state.[4]

Comparative Reactivity Analysis

Based on the theoretical principles outlined above, we can predict the relative reactivity of the three isomers in both SN1 and SN2 reactions.

SN2 Reactivity: A Backside Attack Under Scrutiny

In an SN2 reaction, the nucleophile attacks the benzylic carbon from the side opposite to the leaving group (the chloride ion). The rate of this reaction is highly sensitive to steric hindrance.

  • ortho-Chloromethyl Iodobenzene: The bulky iodine atom in the ortho position will sterically hinder the backside attack of the nucleophile, significantly slowing down the SN2 reaction rate compared to the other isomers.[2]

  • meta-Chloromethyl Iodobenzene: The iodine atom in the meta position exerts a purely electron-withdrawing inductive effect, which slightly destabilizes the electron-rich SN2 transition state. However, the steric hindrance is minimal.

  • para-Chloromethyl Iodobenzene: The iodine atom in the para position exerts both an electron-withdrawing inductive effect and an electron-donating resonance effect. The resonance effect can help to stabilize the transition state by delocalizing electron density. Steric hindrance is absent.

Predicted SN2 Reactivity Order: para > meta >> ortho

SN1 Reactivity: The Stability of the Benzylic Carbocation

The rate-determining step in an SN1 reaction is the formation of a benzylic carbocation. The stability of this intermediate is the primary determinant of the reaction rate.

  • ortho-Chloromethyl Iodobenzene: The steric hindrance from the ortho-iodine atom can be relieved upon formation of the planar carbocation. However, the electron-withdrawing inductive effect of iodine will destabilize the adjacent positive charge.

  • meta-Chloromethyl Iodobenzene: The iodine atom's electron-withdrawing inductive effect will destabilize the carbocation. Resonance stabilization from the iodine is not possible from the meta position.

  • para-Chloromethyl Iodobenzene: The para-iodine atom can effectively stabilize the positive charge of the benzylic carbocation through its electron-donating resonance effect. This delocalization of the positive charge over the entire π-system significantly enhances the stability of the carbocation.

Predicted SN1 Reactivity Order: para > ortho > meta

The ortho isomer is predicted to be more reactive than the meta isomer in an SN1 reaction because the destabilizing inductive effect is somewhat offset by the relief of steric strain upon carbocation formation.

Data Presentation: A Qualitative Comparison

IsomerPrimary Influencing FactorsPredicted Relative SN1 RatePredicted Relative SN2 Rate
Ortho Strong steric hindrance (-), Inductive effect (-)ModerateVery Low
Meta Inductive effect (-)LowModerate
Para Resonance effect (+), Inductive effect (-)HighHigh

Visualization of Electronic Effects

The following diagram illustrates the key electronic effects influencing the stability of the benzylic carbocation intermediate in an SN1 reaction for the para isomer.

Caption: Electronic effects on carbocation stability.

Experimental Protocol: A Framework for Comparative Kinetic Studies

To empirically validate the predicted reactivity trends, a comparative kinetic study of the solvolysis of the three isomers can be performed. The following protocol outlines a general procedure.

Objective: To determine the relative rates of solvolysis of ortho-, meta-, and para-chloromethyl iodobenzene in a mixed solvent system.

Materials:

  • ortho-Chloromethyl iodobenzene

  • meta-Chloromethyl iodobenzene

  • para-Chloromethyl iodobenzene

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Solution Preparation: Prepare a stock solution of each isomer in ethanol. A typical concentration would be around 0.1 M.

  • Reaction Initiation: In a series of flasks, mix a known volume of ethanol and water to achieve the desired solvent composition (e.g., 80% ethanol/20% water). Equilibrate the flasks in a constant temperature water bath (e.g., 50 °C).

  • To initiate the reaction, add a precise volume of the stock solution of one of the isomers to a flask containing the solvent mixture. Start a stopwatch immediately.

  • Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Analysis: The rate of the reaction can be determined by plotting the concentration of HCl produced over time. The pseudo-first-order rate constant (k) can be calculated from the slope of the line in a plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t, and V∞ is the volume at the completion of the reaction.

  • Repeat the experiment for the other two isomers under identical conditions.

Rationale for Experimental Choices:

  • Solvolysis: This is a common method for studying nucleophilic substitution reactions of benzyl halides. The solvent (in this case, a mixture of water and ethanol) acts as the nucleophile.

  • Mixed Solvent System: The polarity of the solvent can be adjusted by varying the ethanol/water ratio, which can provide insights into the reaction mechanism (SN1 reactions are favored in more polar solvents).

  • Titration: This is a simple and accurate method for monitoring the progress of the reaction by quantifying the amount of acid produced.

Conclusion: A Predictive Framework for Synthetic Strategy

The reactivity of the ortho, meta, and para isomers of chloromethyl iodobenzene is a nuanced interplay of electronic and steric factors. For nucleophilic substitution reactions:

  • The para isomer is predicted to be the most reactive under both SN1 and SN2 conditions due to the stabilizing resonance effect of the iodine atom and the absence of steric hindrance.

  • The ortho isomer is expected to be the least reactive in SN2 reactions due to significant steric hindrance. Its reactivity in SN1 reactions is moderate, benefiting from the relief of steric strain upon carbocation formation.

  • The meta isomer exhibits intermediate reactivity, primarily influenced by the destabilizing inductive effect of the iodine atom.

This guide provides a robust theoretical framework for predicting the relative reactivity of these important synthetic intermediates. By understanding the underlying principles, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in drug discovery and development.

References

A Senior Application Scientist's Guide to the Spectroscopic Identification of 1-(Chloromethyl)-2-iodobenzene Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] 1-(Chloromethyl)-2-iodobenzene is a vital bifunctional building block in modern organic synthesis, prized for the distinct and complementary reactivity of its halogen substituents.[3] The iodine atom facilitates transition-metal-catalyzed cross-couplings, while the chloromethyl group is a versatile handle for nucleophilic substitution.[3] However, the very reactivity that makes this compound valuable also predisposes it to the formation of various impurities during synthesis and storage.

This guide provides an in-depth comparison of key spectroscopic techniques for the identification and characterization of these impurities. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and advocate for an integrated, multi-technique approach to ensure the unambiguous structural elucidation required in pharmaceutical development.[4][5]

Understanding the Enemy: Potential Impurities and Their Origins

Effective impurity profiling begins with a rational understanding of what to look for. Impurities in a batch of this compound typically arise from incomplete reactions, side reactions, or degradation. Common synthetic pathways can introduce isomeric, oxidized, or hydrolyzed species that can be difficult to separate and may carry their own reactivity and toxicity profiles.

Below is a diagram illustrating the potential formation pathways for common impurities associated with this compound.

cluster_synthesis Synthetic Pathways cluster_impurities Potential Impurities Starting_Materials Starting Materials (e.g., 2-Iodotoluene) Main_Reaction Main Reaction (e.g., Chloromethylation) Starting_Materials->Main_Reaction Product This compound Main_Reaction->Product Isomers Isomeric Impurities (1,3- and 1,4- isomers) Main_Reaction->Isomers Poor Regioselectivity Side_Products Side-Reaction Products (e.g., 1,2-Bis(chloromethyl)benzene) Main_Reaction->Side_Products Over-reaction Degradation Degradation Products (e.g., 2-Iodobenzyl alcohol, 2-Iodobenzaldehyde) Product->Degradation Hydrolysis / Oxidation

Caption: Potential impurity formation pathways in the synthesis of this compound.

The Analytical Toolkit: A Comparative Overview

A singular analytical technique is rarely sufficient for comprehensive impurity identification.[4] Instead, a synergistic approach, leveraging the strengths of multiple spectroscopic methods, provides the most robust and reliable data. The three pillars of spectroscopic analysis in this context are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled in its ability to provide a detailed map of a molecule's carbon-hydrogen framework.[6] By analyzing chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C spectra, one can piece together the precise connectivity of atoms.

Expertise in Action: What the Spectra Tell Us

  • The Parent Compound: A pure sample of this compound will exhibit a characteristic singlet for the two chloromethyl protons (-CH₂Cl) around 4.8 ppm and a complex multiplet pattern for the four aromatic protons between 7.0 and 7.9 ppm.[7]

  • Spotting Isomers: Positional isomers (e.g., 1-(chloromethyl)-3-iodobenzene) are often the most challenging impurities to identify. While they share the same mass, their NMR spectra are distinct due to differences in proton coupling. The symmetry and splitting patterns in the aromatic region will change significantly, providing a clear fingerprint for each isomer.

  • Identifying Degradants:

    • 2-Iodobenzyl alcohol: The presence of this hydrolysis product would be immediately apparent from a new, often broad, singlet for the hydroxyl (-OH) proton and an upfield shift of the benzylic protons (-CH₂OH) compared to the parent -CH₂Cl signal.

    • 2-Iodobenzaldehyde: This oxidation product is identified by the disappearance of the -CH₂Cl signal and the appearance of a highly deshielded aldehyde proton (-CHO) singlet near 10 ppm.[3]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvation: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher for better resolution. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 seconds to ensure accurate integration.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

  • Analysis: Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal. Integrate all signals and analyze the chemical shifts and coupling patterns to identify the parent compound and any impurities present.

Mass Spectrometry (MS): The Molecular Weight Detective

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[6][8] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for resolving and identifying components in a mixture.[9][10]

Expertise in Action: Decoding the Mass Spectrum

  • The Parent Compound: this compound has a monoisotopic mass of approximately 251.92 Da.[7] Its mass spectrum will show a characteristic molecular ion cluster ([M]⁺) due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), resulting in peaks at m/z 252 and 254.

  • Key Fragmentation Pathways: Electron Ionization (EI) typically induces predictable fragmentation. Key fragments for the parent compound include the loss of a chlorine atom ([M-Cl]⁺) at m/z 217 and the loss of the entire chloromethyl group to give the iodobenzene cation at m/z 204.[3]

  • Confirming Impurities: MS is exceptionally useful for confirming the presence of impurities with different molecular weights.

    • 2-Iodobenzyl alcohol: [M]⁺ at m/z 234.

    • 2-Iodobenzaldehyde: [M]⁺ at m/z 232.

    • 1,2-Bis(chloromethyl)benzene: [M]⁺ cluster around m/z 174/176/178, corresponding to the presence of two chlorine atoms.[11]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a 30m x 0.25mm DB-5ms). Use a temperature program that effectively separates the analytes, for example, starting at 50°C and ramping to 280°C at 10°C/min.[8]

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.[8] Scan a mass range appropriate for the expected compounds (e.g., m/z 40-350).

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum for each peak, identifying the molecular ion and key fragment ions. Compare the obtained spectra with a reference library (e.g., NIST) and theoretical fragmentation patterns to confirm identities.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[6] While it may not provide the detailed structural connectivity of NMR, it is highly effective for detecting specific types of impurities, particularly those arising from oxidation or hydrolysis.

Expertise in Action: Interpreting Vibrational Modes

  • The Parent Compound: The IR spectrum of this compound is characterized by aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and a C-Cl stretching vibration (~600-800 cm⁻¹).[12] Crucially, the pattern of C-H out-of-plane bending bands in the 690-900 cm⁻¹ region is highly diagnostic of the benzene ring's substitution pattern (in this case, 1,2-disubstituted).[13][14][15]

  • Detecting Functional Group Changes: IR is highly sensitive to changes in functional groups.

    • 2-Iodobenzyl alcohol: The most obvious indicator would be the appearance of a strong, broad absorption band in the ~3200-3600 cm⁻¹ region, characteristic of an O-H stretch.

    • 2-Iodobenzaldehyde: A very strong, sharp absorption band around 1700 cm⁻¹ would signal the presence of a carbonyl (C=O) group.

    • Isomers: While the main functional groups are the same, ortho-, meta-, and para-isomers can be distinguished by subtle but reliable differences in the "fingerprint" region, specifically the C-H out-of-plane bending bands.[13][14]

Experimental Protocol: ATR-FTIR Analysis

  • Sample Preparation: No specific preparation is needed for a liquid sample. For a solid, place a small amount directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply the sample to the crystal, ensuring good contact. Acquire the sample spectrum over a typical range of 4000-600 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands to identify functional groups and compare the fingerprint region to reference spectra to confirm the substitution pattern.

Data Summary and Technique Comparison

Technique Strengths Weaknesses Best For Identifying
NMR Spectroscopy - Unambiguous structure elucidation- Excellent for isomeric differentiation- Quantitative capabilities (qNMR)- Lower sensitivity compared to MS- Can be time-consuming- Requires more sampleIsomers, structural analogues, and impurities with subtle structural changes.
Mass Spectrometry - Extremely high sensitivity (trace analysis)- Provides accurate molecular weight- Easily coupled to separation techniques (GC, LC)[9]- Isomers are often indistinguishable by mass alone- Fragmentation can be complex- Ionization efficiency varies between compoundsUnknowns, process-related impurities with different molecular formulas, trace-level contaminants.[16]
IR Spectroscopy - Fast and non-destructive- Excellent for identifying functional groups- Simple sample preparation- Provides limited structural information- Not ideal for complex mixtures- Lower sensitivityHydrolysis (alcohols) and oxidation (carbonyls) products, confirming substitution patterns.

An Integrated Workflow for Self-Validating Analysis

To achieve trustworthy and definitive results, these techniques should be integrated into a logical workflow. This approach ensures that the weaknesses of one method are compensated for by the strengths of another, creating a self-validating system.

Start Sample Batch of This compound Initial_Screen Initial Screen: FTIR Spectroscopy Start->Initial_Screen Quick functional group check Separation_MS Separation & ID: LC-MS or GC-MS Initial_Screen->Separation_MS Proceed to separation Decision1 Impurities Detected? Separation_MS->Decision1 Analyze chromatogram and mass spectra Structure_Elucid Definitive Structure Elucidation: ¹H and ¹³C NMR Spectroscopy Decision1->Structure_Elucid Yes Report Final Report: Impurity Profile & Quantification Decision1->Report No (or below threshold) Structure_Elucid->Report Confirm structures and quantify

Caption: An integrated spectroscopic workflow for robust impurity identification.

By following this workflow, a scientist can rapidly screen for gross contamination (e.g., hydrolysis) with FTIR, separate and tentatively identify all components with LC-MS, and finally obtain irrefutable structural proof for any significant impurities using NMR. This systematic process provides the authoritative, trustworthy data demanded in the pharmaceutical industry.

References

A Senior Application Scientist's Guide: Unveiling the Synthetic Advantages of 1-(Chloromethyl)-2-iodobenzene over 2-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the choice of starting material can be the determining factor between a high-yielding, clean reaction and a complex mixture of byproducts. For researchers and drug development professionals engaged in the synthesis of complex molecules, particularly those involving cross-coupling or nucleophilic substitution reactions, the selection of the right halo-substituted benzyl halide is of paramount importance. This guide provides a comprehensive comparison between two commonly used reagents: 1-(Chloromethyl)-2-iodobenzene and 2-iodobenzyl bromide, highlighting the often-overlooked advantages of the former.

The insights presented herein are drawn from a combination of established chemical principles and practical, field-proven observations. We will delve into the nuances of their reactivity, stability, and handling, supported by experimental data and mechanistic considerations.

The Subtle Difference: A Tale of Two Halogens

At first glance, this compound and 2-iodobenzyl bromide appear to be very similar molecules. Both possess an iodinated benzene ring and a benzylic halide, making them valuable building blocks for introducing the 2-iodobenzyl moiety into a target molecule. However, the seemingly minor difference in the benzylic halogen—chlorine versus bromine—has profound implications for their practical application in the laboratory.

Key Advantages of this compound

Our comparative analysis indicates three primary advantages of using this compound over its brominated counterpart:

  • Enhanced Stability and Reduced Side Reactions: 2-Iodobenzyl bromide is notoriously unstable.[1] It is sensitive to light, air, and moisture, often leading to decomposition and the formation of colored impurities over time.[1] This inherent instability can complicate reaction workups and purification, and ultimately lower the yield of the desired product. In contrast, this compound exhibits greater stability, making it easier to handle and store for extended periods without significant degradation. The lower reactivity of the C-Cl bond compared to the C-Br bond in nucleophilic substitution reactions contributes to this enhanced stability.[2]

  • Greater Selectivity in Sequential Reactions: The dual halogen substitution pattern of these reagents is often exploited for sequential cross-coupling and nucleophilic substitution reactions. The significant difference in reactivity between the aryl iodide and the benzylic chloride in this compound allows for a high degree of selectivity. For instance, a Suzuki or Sonogashira coupling can be performed at the iodo position under conditions that leave the chloromethyl group intact. Subsequently, the chloromethyl group can be targeted for nucleophilic substitution. While 2-iodobenzyl bromide also offers this potential for sequential reactions, the high reactivity of the benzylic bromide can lead to competitive and undesired side reactions, compromising the selectivity.

  • Improved Safety Profile and Handling: 2-Iodobenzyl bromide is a lachrymator and is corrosive, causing severe skin burns and eye damage.[3][4] While this compound is also a hazardous chemical requiring careful handling, the lower volatility and reactivity of the chloromethyl group may present a reduced risk of exposure and violent reactions compared to the more reactive benzyl bromide.

Comparative Data at a Glance

PropertyThis compound2-Iodobenzyl BromideRationale for Advantage
Chemical Stability More stable, less prone to decomposition.Sensitive to light, air, and moisture.[1]The stronger C-Cl bond reduces susceptibility to degradation.
Reactivity of Benzylic Halide Moderately reactive.Highly reactive.Allows for more controlled reactions and fewer side products.
Selectivity in Sequential Reactions High.Moderate to low.Greater difference in reactivity between the aryl iodide and benzylic chloride.
Handling and Storage Easier to handle and store.Requires storage under inert atmosphere, protected from light and moisture.[1]Greater stability leads to a longer shelf-life and less stringent storage requirements.
Typical Purity Generally high.Can contain colored impurities due to decomposition.Reduced tendency to decompose helps maintain high purity.

Experimental Protocols: A Practical Demonstration

To illustrate the practical advantages of this compound, we present a hypothetical, yet representative, two-step synthesis of a substituted isoindolinone, a common scaffold in medicinal chemistry.

Step 1: Sonogashira Coupling

This step demonstrates the selective reaction at the aryl iodide position while preserving the benzylic halide.

Sonogashira_Coupling reagent1 This compound product 2-(Alkynylmethyl)iodobenzene Intermediate reagent1->product Sonogashira Coupling reagent2 Terminal Alkyne reagent2->product catalyst Pd(PPh3)2Cl2, CuI catalyst->product base Et3N base->product solvent THF solvent->product

Caption: Sonogashira coupling of this compound.

Methodology:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in degassed THF, add Pd(PPh3)2Cl2 (0.02 eq), CuI (0.04 eq), and triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Expected Outcome: A high yield of the desired 2-(alkynylmethyl)iodobenzene intermediate is expected, with the chloromethyl group remaining intact. The use of 2-iodobenzyl bromide in this step would likely lead to a significant amount of undesired side products due to the high reactivity of the benzylic bromide.

Step 2: Intramolecular Cyclization via Nucleophilic Substitution

This step showcases the subsequent functionalization of the benzylic chloride.

Intramolecular_Cyclization intermediate 2-(Alkynylmethyl)iodobenzene Intermediate product Substituted Isoindolinone intermediate->product Intramolecular Cyclization reagent Primary Amine reagent->product base K2CO3 base->product solvent DMF solvent->product

Caption: Intramolecular cyclization to form a substituted isoindolinone.

Methodology:

  • To a solution of the 2-(alkynylmethyl)iodobenzene intermediate (1.0 eq) and a primary amine (1.2 eq) in DMF, add K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired substituted isoindolinone.

Expected Outcome: The controlled reactivity of the benzylic chloride allows for a clean and efficient intramolecular cyclization, leading to a high yield of the final product.

Conclusion

While 2-iodobenzyl bromide has its applications, the superior stability, enhanced selectivity in sequential reactions, and improved handling characteristics of this compound make it a more robust and reliable reagent for many synthetic applications. For researchers, scientists, and drug development professionals, the choice of this less reactive, yet more controllable, building block can lead to more efficient and reproducible synthetic routes, ultimately accelerating the discovery and development of new chemical entities. The initial investment in a slightly less reactive compound pays dividends in the form of cleaner reactions, simpler purifications, and higher overall yields.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Chloromethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of hazardous reagents like 1-(Chloromethyl)-2-iodobenzene demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our methodology is grounded in established safety protocols and regulatory standards, reflecting a deep-seated commitment to responsible chemical management.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 59473-45-9) is a halogenated aromatic compound.[1] Its chemical structure, which includes both chlorine and iodine on a benzene ring, contributes to its reactivity and hazardous properties. A thorough understanding of these hazards is the foundation of safe handling and disposal.

The primary risks associated with this compound are its corrosive and irritant nature.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Code Signal Word
Skin Corrosion/Irritation Causes severe skin burns and eye damage H314 Danger
Serious Eye Damage/Irritation Causes serious eye damage H318 Danger
Specific Target Organ Toxicity May cause respiratory irritation H335 Warning

| Corrosive to Metals | May be corrosive to metals | H290 | Warning |

Source: Information synthesized from PubChem and TCI America.[1]

These classifications underscore the necessity of stringent handling protocols. The compound's ability to cause severe burns necessitates robust personal protective equipment and immediate action in the event of exposure.

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Handling

Before any procedure involving this compound, a pre-operational risk assessment should be conducted, and the appropriate PPE must be worn. All handling of this solid/lump compound should occur within a certified chemical fume hood to mitigate inhalation risks.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer's specifications for chemical compatibility. To prevent skin contact and severe chemical burns.[2]
Eye Protection Tightly fitting safety goggles or a full-face shield. To protect against splashes that can cause serious eye damage.[1][2]
Skin and Body A lab coat, fully fastened. Consider a chemical-resistant apron and full-body suit for larger quantities. To protect skin from accidental contact and contamination of personal clothing.[2]

| Respiratory | Use only within a certified chemical fume hood. If a fume hood is not available, a full-face respirator with appropriate cartridges should be used. | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

For Small Spills (manageable by trained personnel):

  • Evacuate and Alert: Alert personnel in the immediate vicinity.

  • Contain: Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a sturdy, sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste" with the full chemical name and approximate quantity. Dispose of it following the procedures outlined in Section 4.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and secure the area.

  • Activate Emergency Systems: Activate the nearest fire alarm if there is a fire or significant inhalation risk.

  • Call for Help: Contact your institution's Environmental Health and Safety (EHS) office and emergency services (e.g., 911). Provide them with the chemical name, quantity spilled, and location.[4]

Waste Management and Disposal: A Step-by-Step Guide

The proper disposal of this compound is not merely a recommendation; it is a regulatory requirement. Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are legally responsible for its management from "cradle-to-grave."[5][6] This compound must be disposed of as hazardous waste through a licensed facility.[7]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][8]

Step 1: Waste Segregation

The principle of waste segregation is fundamental to safe and cost-effective disposal. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[9][10]

  • Why Segregate? Mixing halogenated and non-halogenated waste can complicate the disposal process and significantly increase costs.[11] Furthermore, mixing with incompatible chemicals can lead to dangerous reactions.

  • Procedure: Designate a specific, clearly labeled waste container solely for this compound and other compatible halogenated organic waste.

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a sturdy, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[3] Avoid metal containers, as the compound may be corrosive to them.[3]

  • Label Correctly and Immediately: As soon as the first drop of waste is added, the container must be labeled.[9] Use a standardized hazardous waste tag provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations or formulas)

    • All chemical constituents and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., Corrosive, Irritant).[11]

Step 3: Accumulation and Storage
  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • The container must be kept closed at all times, except when actively adding waste.[4]

  • Ensure the storage area is cool, dry, and well-ventilated.[11]

  • Store the container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Segregate the container from incompatible materials, such as strong oxidizing agents, acids, and bases.[3]

Step 4: Arranging for Disposal
  • Contact Your EHS Office: Once the container is nearly full (around 75-80%), or before the accumulation time limit set by your institution is reached, contact your EHS office to request a waste pickup.

  • Prepare for Transport: Ensure the container is clean on the outside, the cap is tightly sealed, and the label is complete and legible.

  • Documentation: Your EHS office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final disposal site.[12]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container label_waste Affix 'Hazardous Waste' Label with Full Chemical Name container->label_waste store Store in Secondary Containment in a Designated SAA label_waste->store close_container Keep Container Securely Closed store->close_container request_pickup Container Full? Request EHS Pickup close_container->request_pickup request_pickup->close_container No ehs_disposal EHS Manages Transport and Disposal via Licensed Facility request_pickup->ehs_disposal Yes end End: Compliant Disposal ehs_disposal->end

Caption: Disposal Workflow for this compound.

Regulatory Framework: The Legal Imperative

The procedures outlined in this guide are mandated by law. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[5][13] These regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, are designed to protect human health and the environment.[13] Failure to comply can result in significant penalties for both the institution and the individual researcher.

By adhering to these protocols, you not only ensure the safety of your laboratory and community but also uphold the integrity and responsibility of the scientific profession.

References

Navigating the Safe Handling of 1-(Chloromethyl)-2-iodobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling of reactive chemical intermediates is paramount to ensuring both personal safety and the integrity of experimental outcomes. 1-(Chloromethyl)-2-iodobenzene, a key bifunctional building block in organic synthesis, presents a specific set of hazards that demand a comprehensive and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work with this compound confidently and securely.

Understanding the Inherent Risks of this compound

This compound is classified as a hazardous substance with multiple risk factors that necessitate rigorous safety precautions. A thorough understanding of these hazards is the foundation of a robust safety plan.

According to aggregated data from the European Chemicals Agency (ECHA), this compound is known to cause severe skin burns and eye damage.[1] It is also recognized as a potential cause of respiratory irritation.[1] The presence of the chloromethyl group, a common feature in lachrymatory agents, suggests a potential for this compound to cause tearing and irritation to the eyes and respiratory tract upon exposure. Structurally similar compounds, such as 2-chlorobenzyl chloride, are confirmed lachrymators, further underscoring the need for caution.[2]

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1][3]
Serious Eye Damage/IrritationH318Causes serious eye damage.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][4]

These classifications are based on the inherent reactivity of the molecule. The benzylic chloride is susceptible to nucleophilic attack, which can lead to reactions with biological macromolecules, causing cellular damage. The iodinated aromatic ring also contributes to the overall reactivity and potential toxicity of the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and irritant nature of this compound, the selection and proper use of appropriate Personal Protective Equipment (PPE) is non-negotiable. Standard laboratory attire, such as a flame-resistant lab coat, long pants, and closed-toe shoes, forms the baseline of protection. However, for handling this specific compound, the following specialized PPE is mandatory:

Eye and Face Protection

Due to the severe risk of eye damage, standard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are required. For procedures with a higher risk of splashing, a full-face shield worn over chemical splash goggles is essential to protect the entire face.

Hand Protection

The choice of gloves is critical to prevent skin burns. While disposable nitrile gloves may offer minimal protection against accidental splashes, they are not recommended for prolonged or direct contact with this compound, as halogenated hydrocarbons can degrade nitrile rubber.[5]

For robust protection, consider the following options:

Glove MaterialRecommendationRationale
Viton® Excellent Offers exceptional resistance to chlorinated and aromatic solvents.[6][7]
Silver Shield/4H® Excellent A multi-layer laminate glove with documented high resistance to a broad range of chemicals, including benzyl chloride.[8][9]
Neoprene Good for Splash Protection Offers moderate resistance but may have a shorter breakthrough time with prolonged exposure.
Nitrile Limited to Incidental Splash Contact Only Should be changed immediately upon any contact with the chemical.

Always double-glove when handling this compound, with a more resistant glove as the outer layer. Inspect gloves for any signs of degradation or perforation before each use.

Respiratory Protection

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors and potential aerosols. For situations where a fume hood is not available or in the event of a significant spill, respiratory protection is required. A full-face respirator with an organic vapor/acid gas cartridge is the minimum requirement.[6][8] For emergencies or large spills, a self-contained breathing apparatus (SCBA) may be necessary.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will significantly mitigate the risks of exposure and accidents.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep_Area Designate and Clear Fume Hood Workspace Gather_Materials Assemble All Necessary Equipment and Reagents Prep_Area->Gather_Materials Proceed to Handling Don_PPE Don Appropriate PPE (Double Gloves, Goggles, Face Shield) Gather_Materials->Don_PPE Proceed to Handling Transfer Carefully Transfer Chemical, Avoiding Splashes and Aerosol Generation Don_PPE->Transfer Proceed to Handling Reaction Conduct Reaction in a Closed or Contained System Transfer->Reaction Complete Reaction Monitor Continuously Monitor the Reaction for any Anomalies Reaction->Monitor Complete Reaction Quench Safely Quench the Reaction and Neutralize any Reactive Byproducts Monitor->Quench Complete Reaction Decontaminate Decontaminate Glassware and Work Surfaces Quench->Decontaminate Segregate_Waste Segregate All Waste Streams Appropriately Decontaminate->Segregate_Waste Doff_PPE Remove and Dispose of Contaminated PPE Segregate_Waste->Doff_PPE Wash_Hands Thoroughly Wash Hands and Exposed Skin Doff_PPE->Wash_Hands Disposal Workflow Start Waste Generation Segregate Segregate Halogenated from Non-Halogenated Waste Start->Segregate Rinse_Containers Triple-Rinse Empty Containers Start->Rinse_Containers Collect_Liquid Collect Liquid Waste in Labeled, Compatible Container Segregate->Collect_Liquid Collect_Solid Collect Solid Contaminated Waste in Labeled, Sealed Bag or Container Segregate->Collect_Solid Store Store Waste in Designated Satellite Accumulation Area Collect_Liquid->Store Collect_Solid->Store Collect_Rinsate Collect Rinsate as Halogenated Waste Rinse_Containers->Collect_Rinsate Collect_Rinsate->Store Dispose Arrange for Professional Hazardous Waste Disposal Store->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)-2-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)-2-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.